Gardenin A
Description
promotes neurite outgrowth; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFFYQCZCKSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175417 | |
| Record name | Gardenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21187-73-5 | |
| Record name | Gardenin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021187735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gardenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARDENIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J0W87Z43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gardenin A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin A, a polymethoxylated flavone, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and potential anti-cancer effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Signaling Pathways and Mechanisms
This compound exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted mechanism of action involves the regulation of pathways crucial for cell survival, inflammation, and oxidative stress.
Neuroprotection and Neurite Outgrowth
This compound has demonstrated significant neuroprotective properties and the ability to promote neurite outgrowth. These effects are primarily mediated through the activation of the MAPK/ERK, PKA, and PKC signaling pathways.[1][2]
Signaling Pathway for Neuroprotection and Neurite Outgrowth
Caption: this compound promotes neurite outgrowth and neuroprotection by activating the MAPK/ERK, PKA, and PKC signaling pathways.
Anti-inflammatory and Antioxidant Effects
This compound exhibits potent anti-inflammatory and antioxidant activities, which are central to its neuroprotective and other therapeutic effects. These actions are primarily mediated through the activation of the AMPK/Nrf2 pathway and the inhibition of the NF-κB pathway.[3][4][5]
-
AMPK/Nrf2 Pathway Activation: this compound activates AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] Nrf2 is a master regulator of the antioxidant response, inducing the expression of various antioxidant and cytoprotective genes.[6]
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][7] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines and mediators.
Signaling Pathway for Anti-inflammatory and Antioxidant Effects
Caption: this compound's anti-inflammatory and antioxidant effects are mediated by AMPK/Nrf2 activation and NF-κB inhibition.
Potential Anti-Cancer Mechanisms
While research is ongoing, preliminary evidence suggests that this compound may possess anti-cancer properties through the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Flavonoids, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins (e.g., increasing the Bax/Bcl-2 ratio) and the activation of caspases.
-
Cell Cycle Arrest: Several flavonoids can arrest the cell cycle at different phases, such as G2/M, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data
Currently, specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. Further research is required to establish a comprehensive profile of its anti-proliferative activity.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Neurite Outgrowth Assay
This assay is used to assess the effect of this compound on the growth of neurites from neuronal cells.
Workflow for Neurite Outgrowth Assay
Caption: A typical workflow for a neurite outgrowth assay to evaluate the effects of this compound.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) onto culture plates coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel).
-
Treatment: After cell attachment, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain the cells with an antibody specific for a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins in key signaling pathways affected by this compound.
Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot analysis to measure protein expression changes induced by this compound.
Methodology:
-
Sample Preparation: Treat cells or tissues with this compound. Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AMPK, Nrf2, p-ERK, cleaved caspase-3) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure changes in the mRNA expression of target genes involved in inflammation and the antioxidant response following this compound treatment.
Workflow for RT-qPCR
Caption: Workflow for analyzing changes in gene expression induced by this compound using RT-qPCR.
Methodology:
-
RNA Extraction: Treat cells or tissues with this compound and extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., TNF-α, IL-6, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in neuroprotection, inflammation, and oxidative stress highlights its therapeutic potential for a range of disorders. While its anti-cancer properties are still under investigation, the established mechanisms of related flavonoids suggest a promising avenue for future research. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their ongoing and future investigations. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative data on its efficacy in various disease models.
References
- 1. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
Gardenin A Signaling Pathways: A Technical Guide for Researchers
Abstract
Gardenin A, a polymethoxylated flavone, has emerged as a promising bioactive compound with a diverse range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Its therapeutic potential stems from its ability to modulate a variety of intracellular signaling pathways. This document provides an in-depth technical overview of the core signaling pathways influenced by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of these complex biological processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several key signaling cascades. The primary pathways identified are crucial for cell survival, proliferation, inflammation, and stress response.
Neurotrophic and Neuroprotective Pathways
In the context of neuronal health, this compound has been shown to promote neuritogenesis and protect against neurotoxicity.[1] This is primarily achieved through the activation of pro-survival and differentiation pathways.
-
MAPK/ERK Pathway: this compound activates the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[2][3] This signaling cascade is central to cell proliferation, differentiation, and survival.
-
PKA and PKC Pathways: The compound also stimulates Protein Kinase A (PKA) and Protein Kinase C (PKC) activities, which are involved in a wide array of cellular processes, including neuronal function.[2][3]
Anti-inflammatory and Antioxidant Pathways
Chronic inflammation and oxidative stress are implicated in a multitude of diseases. This compound demonstrates potent anti-inflammatory and antioxidant properties through the modulation of the following pathways:
-
AMPK/Nrf2 Pathway: this compound alleviates alcohol-induced oxidative stress and inflammation by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a master regulator of the antioxidant response.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, is inhibited by this compound.[5][6] This inhibition leads to a decrease in the expression of pro-inflammatory genes.[6][7]
Anti-Cancer Pathways
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. While the direct effects of this compound on some of these pathways are still under investigation, related flavonoids provide a strong basis for its potential mechanisms.
-
Cell Cycle Arrest: Like other flavonoids, this compound is suggested to induce cell cycle arrest, a common mechanism for inhibiting cancer cell proliferation.[8][9][10]
-
Apoptosis Induction: this compound is believed to induce apoptosis, or programmed cell death, in cancer cells. This is likely mediated through caspase activation, a hallmark of apoptosis.[1][11]
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer.[12][13][14] Flavonoids are known to inhibit this pathway, suggesting a similar mechanism for this compound.[12]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cancer cell proliferation, survival, and metastasis. Inhibition of STAT3 signaling is a known anti-cancer strategy for flavonoids.[15][16][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy and dose-dependent effects.
| Cell Line | Treatment | Effect | Reference |
| PC12 | 10-20 µM this compound for 48 h | Potently induces neurite outgrowth. | [2] |
| PC12 | 10 µM this compound for 24 h and 48 h | Increases expression of GAP-43 and synaptophysin. | [2] |
| PC12 | 10 µM this compound for 15-120 min | Increases ERK phosphorylation, PKA and PKC activities. | [2] |
| HepG2 | 10 µg/ml this compound | Maximum cell viability in MTT assays. | [4] |
| Caco2 | 10 µg/ml this compound | Maximum cell viability in MTT assays. | [4] |
| HL-60 | 1.6 - 3.0 µM Gardenin B (related flavone) | IC50 values for cytotoxicity. | [11] |
| U-937 | 1.6 - 3.0 µM Gardenin B (related flavone) | IC50 values for cytotoxicity. | [11] |
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Animal Model | Treatment | Effect | Reference |
| Mice | 0.1-25 mg/kg this compound (p.o., single dose) | Exhibits sedative, anxiolytic, antidepressant, and anticonvulsant actions. | [2] |
| A53T-α-syn mice | 25 or 100 mg/kg this compound (oral, 4 weeks) | 100 mg/kg dose improved associative memory and decreased mobility and gait abnormalities. Reduced phosphorylated α-synuclein levels in the cortex and hippocampus. Attenuated reduction in tyrosine hydroxylase expression in the striatum. | [6][7][18] |
| Male Wistar rats | 50 and 100 mg/kg this compound | Attenuation of astroglial reactivity and downregulation of TNFα. | [19] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound's effects on signaling pathways.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or proliferative effects of this compound on cell lines.
Materials:
-
Cell lines (e.g., HepG2, Caco2)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µg/ml) for the desired time period (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., ERK, STAT3, Akt).
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Neuroprotection Study in a Parkinson's Disease Model
Objective: To evaluate the neuroprotective effects of this compound in an animal model of Parkinson's disease.
Materials:
-
A53T alpha-synuclein overexpressing mice
-
This compound
-
Vehicle control (e.g., corn oil)
-
Behavioral testing apparatus (e.g., for assessing motor function and memory)
-
Tissue processing reagents for immunohistochemistry and gene expression analysis
Protocol:
-
Treat A53T-α-syn mice orally with this compound (e.g., 25 or 100 mg/kg) or vehicle for a specified duration (e.g., 4 weeks).[6][18]
-
In the final week of treatment, conduct behavioral tests to assess cognitive and motor functions.[6][18]
-
At the end of the study, euthanize the animals and harvest brain tissue.
-
Process the brain tissue for immunohistochemical analysis of markers like tyrosine hydroxylase (TH) and phosphorylated α-synuclein.[6][7]
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of synaptic, antioxidant, and inflammatory genes.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound promotes neurotrophic effects via MAPK/ERK, PKA, and PKC pathways.
Caption: this compound exhibits anti-inflammatory and antioxidant effects.
References
- 1. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]
- 17. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Modulation of TNFα-driven neuroinflammation by this compound: Insights from In Vitro, In Vivo, and In Silico studies [frontiersin.org]
The Neurotrophic Potential of Gardenin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin A, a polymethoxyflavone found in Gardenia resinifera, has emerged as a promising natural compound with significant neurotrophic and neuroprotective properties. This document provides an in-depth technical overview of the current scientific understanding of this compound's effects on the nervous system. We will explore its demonstrated ability to promote neurite outgrowth, protect neurons in models of neurodegenerative diseases such as Parkinson's, and delve into the underlying molecular mechanisms, including the modulation of key signaling pathways. This whitepaper consolidates available quantitative data, details experimental methodologies, and provides visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The progressive loss of neuronal structure and function is a hallmark of numerous neurodegenerative diseases and injuries to the central nervous system. Consequently, the identification of compounds that can promote neuronal survival, regeneration, and functional recovery is a paramount goal in modern neuroscience research. This compound has garnered attention for its multifaceted biological activities, including its potential to positively influence neuronal health. This document synthesizes the existing research on the neurotrophic effects of this compound, with a focus on its mechanisms of action and quantifiable outcomes.
Neurotrophic and Neuroprotective Effects of this compound
This compound has demonstrated notable neuroprotective and neurotrophic activities in various experimental models. Its effects are particularly prominent in the context of Parkinson's disease models, where it has been shown to mitigate neuronal damage and improve functional outcomes.
Neuroprotection in Parkinson's Disease Models
In a Drosophila model of Parkinson's disease induced by the toxin paraquat, this compound conferred neuroprotection by improving survival, reducing mobility defects, and preventing the loss of dopaminergic neurons.[1] This protective effect is attributed to its ability to modulate neuroinflammatory and cellular death responses.[1]
Further studies in a mouse model of Parkinson's disease using A53T alpha-synuclein overexpressing mice have substantiated these findings. Oral administration of this compound for four weeks led to significant improvements in cognitive and motor functions.[2][3][4] Specifically, treatment with 100 mg/kg of this compound improved associative memory and reduced abnormalities in mobility and gait.[2][3]
Neurite Outgrowth and Neuronal Differentiation
This compound has been reported to stimulate neuritogenesis in cell cultures, indicating its potential to promote neuronal regeneration and the formation of new neural connections.[3] This process is crucial for both nervous system development and repair after injury. The promotion of neurite outgrowth is a key aspect of its neurotrophic activity.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key studies on the neuroprotective and neurotrophic effects of this compound.
Table 1: Effects of this compound in A53T α-Synuclein Mouse Model of Parkinson's Disease [2][3]
| Parameter | Treatment Group | Outcome |
| Cognitive Function | 100 mg/kg this compound | Improved associative memory |
| Motor Function | 100 mg/kg this compound | Decreased abnormalities in mobility and gait |
| α-Synuclein Pathology | 100 mg/kg this compound | Reduced levels of phosphorylated α-synuclein in the cortex and hippocampus |
| Dopaminergic Neuron Integrity | 100 mg/kg this compound | Attenuated the reduction in tyrosine hydroxylase (TH) expression in the striatum |
| Gene Expression (Cortex) | 100 mg/kg this compound | Increased expression of NRF2-regulated antioxidant genes |
| Gene Expression (Cortex) | 100 mg/kg this compound | Decreased expression of NF-κB-dependent pro-inflammatory genes |
Signaling Pathways Modulated by this compound
This compound exerts its neurotrophic and neuroprotective effects through the modulation of several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, cell survival, and differentiation.
NRF2 Antioxidant Response Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2)-regulated antioxidant pathway.[2][3] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, NRF2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.
NF-κB Inflammatory Pathway
This compound has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB)-dependent pro-inflammatory pathway.[2][3] In the canonical pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound's inhibitory action on this pathway helps to reduce neuroinflammation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In the context of neurotrophic effects, activation of the MAPK/ERK pathway is often associated with the promotion of neurite outgrowth. While the precise upstream activators for this compound's effect on this pathway are still under full investigation, it is known to promote neuritogenesis through the activation of MAPK/ERK signaling. This activation leads to the phosphorylation of downstream transcription factors that regulate the expression of genes involved in neuronal differentiation and growth, such as those encoding for Growth-Associated Protein 43 (GAP-43) and synaptophysin.
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of this compound's neurotrophic effects.
Neurite Outgrowth Assay in PC12 Cells
This protocol is a synthesized methodology based on standard neurite outgrowth assays and the reported effects of this compound.
Objective: To quantify the effect of this compound on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Collagen type IV-coated 96-well plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Nerve Growth Factor (NGF)
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Replace the culture medium with low-serum medium (DMEM with 1% HS and 1% Penicillin-Streptomycin).
-
Add this compound at various final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).
-
Incubate the cells for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with anti-β-III tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Using image analysis software, quantify neurite outgrowth by measuring parameters such as:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Total neurite length per well.
-
-
Western Blot Analysis for Synaptic Proteins
Objective: To determine the effect of this compound on the expression of synaptic proteins like GAP-43 and synaptophysin.
Materials:
-
Treated neuronal cells (from culture) or brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GAP-43, anti-synaptophysin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Conclusion
This compound exhibits significant neurotrophic and neuroprotective properties, making it a compelling candidate for further investigation in the context of neurodegenerative diseases and neuronal injury. Its ability to promote neurite outgrowth and protect neurons through the modulation of key signaling pathways, including the NRF2, NF-κB, and MAPK/ERK pathways, underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its translation into clinical applications. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting further preclinical studies to validate its efficacy in a broader range of neurodegenerative models.
References
The Anti-Inflammatory Properties of Gardenin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin A, a polymethoxyflavone (PMF), has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory properties.[1] As a member of the flavonoid family, this compound is characterized by a C6-C3-C6 backbone, with multiple methoxy groups attached to its core structure. This structural feature is believed to contribute to its bioavailability and biological activity.[2] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the NF-κB-dependent pro-inflammatory pathway.[1] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of its target inflammatory genes.
Activation of the Nrf2-Mediated Antioxidant Response
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to activate the NRF2-regulated antioxidant pathway.[1] This activation contributes to its anti-inflammatory effects by mitigating the oxidative stress that often accompanies and exacerbates inflammatory processes.
Quantitative Data on Anti-Inflammatory Effects
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in a Mouse Model of Parkinson's Disease
| Compound | Model | Doses | Effect on TNF-α Expression | Effect on IL-6 Expression | Reference |
| This compound | A53T alpha-synuclein overexpressing mice | 25 mg/kg and 100 mg/kg (oral, 4 weeks) | Attenuated with 100 mg/kg; non-significant trend with 25 mg/kg. | Attenuated with both 25 mg/kg and 100 mg/kg doses. | [1] |
Table 2: Inhibitory Activity of Related Polymethoxyflavones on Inflammatory Mediators
| Compound | Assay | Target | IC₅₀ Value | Reference |
| Nobiletin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2] |
| Tangeretin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2] |
| 5-demethylnobiletin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2] |
| Various Flavones | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 17.1 µM (Luteolin) to >100 µM | [3] |
| Epimuqubilin A | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 7.4 µM | [4] |
| Icariside E4 | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | IC₅₀ of ethyl acetate fraction: 161.0 µg/mL | [5] |
| Various Anthraquinones | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 1.56 µM to >20 µg/mL | [6] |
| Solanum aethiopicum extract | In vitro | Lipoxygenase | 199 µg/mL | [7] |
Note: The data in Table 2 is for related polymethoxyflavones and other natural compounds and is provided for comparative purposes to indicate the potential range of activity for this class of molecules. Direct IC₅₀ values for this compound on COX and LOX enzymes are not currently available in the cited literature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway and Potential Modulation by this compound.
Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Housing: Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Groups:
-
Group I: Control (Vehicle)
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test compound (this compound) at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
The vehicle, standard drug, or this compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
A 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.
Western Blot Analysis for Phosphorylated NF-κB p65 and MAPK (ERK)
This method is used to quantify the levels of activated (phosphorylated) signaling proteins.
-
Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound demonstrates significant anti-inflammatory potential, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While direct quantitative data in classical inflammation models is currently limited, the available evidence from neuroinflammation models and studies on related polymethoxyflavones suggests that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further quantitative analysis of this compound's efficacy. Future studies should focus on generating dose-response data in models such as carrageenan-induced paw edema and determining the IC₅₀ values for key inflammatory enzymes to fully elucidate its therapeutic potential.
References
- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima) Inhibited LPS-Induced NO Elevation in the Neuroglia BV-2 Cell Line via the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpub.org [gpub.org]
Gardenin A: A Polymethoxyflavone from Traditional Medicine with Diverse Pharmacological Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gardenin A, a polymethoxyflavone with the chemical name 5-hydroxy-6,7,8,3′,4′,5′-hexamethoxyflavone, is a natural compound found in several medicinal plants. Traditionally, plants containing this compound, such as Gardenia resinifera (Dikamali) and Murraya paniculata (Orange Jessamine), have been utilized in Ayurvedic and other traditional medicine systems for a variety of ailments.[1][2][3] The gum resin from Gardenia resinifera, for instance, is used in Ayurveda to treat conditions like indigestion, intestinal worms, fever, cough, and skin diseases, and is applied topically for wounds and dental issues.[1][4] This historical use has spurred scientific interest in its bioactive constituents, leading to the isolation and characterization of this compound and the subsequent investigation of its pharmacological properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its traditional context, chemical properties, and demonstrated biological activities, with a particular emphasis on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Chemical and Physical Properties
This compound is a flavonoid characterized by the presence of multiple methoxy groups, which contribute to its lipophilicity and ability to cross biological membranes, including the blood-brain barrier.[2]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [5] |
| Molecular Weight | 418.4 g/mol | [5] |
| Appearance | Powder | MedChemExpress |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | MedChemExpress |
| CAS Number | 21187-73-5 | MedChemExpress |
Traditional Medicine Context
The use of plants containing this compound in traditional medicine provides a valuable context for its modern pharmacological evaluation.
-
Gardenia resinifera (Dikamali): In the Indian system of medicine, Ayurveda, the gum resin of this plant is known as "Nadihingu" or "Dikamali".[1][6] It is traditionally used for its carminative, antispasmodic, and anthelmintic properties.[6][7] It is employed in the treatment of indigestion, lack of appetite, intestinal worms, abdominal distension, constipation, and piles.[1] The resin is also used to manage fever, cough, and dyspnea.[1] Topically, it is applied to wounds and used for dental caries and gum inflammation.[1]
-
Murraya paniculata (Orange Jessamine): Various parts of this plant are used in traditional medicine across Asia. The leaves are used to treat diarrhea, dysentery, and pain.[3] In Australian traditional medicine, it has been used for skin problems, digestive issues, pain relief, and coughs.[2] The anti-inflammatory properties of the plant are utilized for treating inflamed joints.[3]
Pharmacological Activities and Quantitative Data
This compound has been shown to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, neuropharmacological (sedative, anxiolytic, antidepressant, and anticonvulsant), antihyperlipidemic, and hepatoprotective effects.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in preclinical models of Parkinson's disease.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (A53T-α-syn mice) [8][9]
| Parameter | Treatment Group | Result |
| Associative Memory | 100 mg/kg this compound (oral, 4 weeks) | Improved associative memory |
| Motor and Gait Abnormalities | 100 mg/kg this compound (oral, 4 weeks) | Decreased abnormalities in mobility and gait |
| Phosphorylated α-synuclein Levels | 100 mg/kg this compound (oral, 4 weeks) | Reduced levels in the cortex and hippocampus |
| Tyrosine Hydroxylase Expression | 100 mg/kg this compound (oral, 4 weeks) | Attenuated the reduction in the striatum |
| Antioxidant Gene Expression (Nrf2-regulated) | 100 mg/kg this compound (oral, 4 weeks) | Increased cortical expression |
| Pro-inflammatory Gene Expression (NF-κB-dependent) | 100 mg/kg this compound (oral, 4 weeks) | Decreased cortical expression |
Neuropharmacological Effects
A study by Alonso-Castro et al. (2020) extensively evaluated the neuropharmacological activities of this compound in mice.[10][11][12]
Table 2: Neuropharmacological Activities of this compound in Mice [10][11][12]
| Activity | Dose (p.o.) | Key Findings | Comparison |
| Sedative | 25 mg/kg | Increased the duration of pentobarbital-induced sleep without altering the onset. | - |
| Anxiolytic | 0.1-25 mg/kg | Showed anxiolytic-like actions in the elevated plus-maze, light-dark box test, exploratory cylinder assay, and open field test. | Activity comparable to clonazepam. |
| Antidepressant | 0.1-25 mg/kg | Demonstrated significant antidepressant-like actions in the tail suspension test and forced swimming test. | Activity comparable to fluoxetine. |
| Anticonvulsant | 1-10 mg/kg | Delayed the onset of strychnine-induced convulsions. | - |
Antihyperlipidemic and Hepatoprotective Effects
This compound has shown promise in ameliorating hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).
Table 3: Antihyperlipidemic and Hepatoprotective Effects of this compound [13]
| Model | Treatment | Key Findings |
| Oleate-palmitate induced steatotic HepG2 cells | 10 µg/ml this compound | Marked decrease in lipid droplets and ROS levels. |
| Alcohol-induced oxidative stress in HepG2 and Caco2 cells | 10 µg/ml this compound | Showed anti-inflammatory and anti-oxidant activity. |
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of this compound are central to many of its therapeutic effects. It has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.[8][9][13]
Table 4: Anti-inflammatory and Antioxidant Mechanisms of this compound [8][9][13]
| Pathway | Effect of this compound | Model System |
| NF-κB Signaling | Inhibition | Drosophila model of Parkinson's Disease, A53T-α-syn mice |
| Nrf2 Signaling | Activation | Drosophila model of Parkinson's Disease, A53T-α-syn mice, HepG2 and Caco2 cells |
| AMPK Signaling | Activation | HepG2 and Caco2 cells |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from studies investigating the neurotrophic effects of polymethoxyflavones.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded at a density of 2.0 × 10³ cells/well in collagen-coated 96-well plates.
-
Treatment: After 24 hours, the medium is replaced with a low-serum medium (e.g., 1% horse serum) containing various concentrations of this compound (e.g., 10-20 µM). A positive control group treated with Nerve Growth Factor (NGF) is also included.
-
Incubation: Cells are incubated for 48 hours to allow for neurite extension.
-
Quantification: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by examining at least 300 cells per well under a phase-contrast microscope.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity in Mice
This protocol is a standard method for assessing anxiety-like behavior in rodents.[5][6][8]
-
Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, elevated above the floor.
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes using a video tracking system.
-
Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant Activity in Mice
The FST is a widely used model to screen for antidepressant efficacy.[10][14][15]
-
Apparatus: A transparent cylindrical container is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Mice are placed individually into the cylinder for a 6-minute session. The session is video-recorded.
-
Data Analysis: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test is measured. A significant decrease in immobility time suggests an antidepressant-like effect.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of NF-κB signaling.[13][16]
-
Cell Transfection: Cells (e.g., HEK293T or HeLa) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Treatment: Transfected cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis: After the treatment period, cells are washed with PBS and lysed using a lysis buffer.
-
Luciferase Assay: The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the this compound-treated groups compared to the stimulated control indicates inhibition of NF-κB activity.
Signaling Pathways and Molecular Mechanisms
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.
Neurotrophic Effects: MAPK/ERK, PKC, and PKA Pathways
This compound promotes neurite outgrowth and neuronal differentiation by activating the MAPK/ERK, PKC, and PKA signaling pathways, independent of TrkA, and leading to the phosphorylation of CREB.[5]
Anti-inflammatory and Antioxidant Effects: NF-κB, Nrf2, and AMPK Pathways
This compound's anti-inflammatory and antioxidant activities are mediated through the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 and metabolic-sensing AMPK pathways.[8][9][13]
Conclusion and Future Directions
This compound is a promising natural product with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its ability to modulate multiple key signaling pathways involved in neuroprotection, inflammation, and oxidative stress makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive preclinical studies in various disease models, and ultimately, evaluating its safety and efficacy in human clinical trials. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential therapeutic applications of this intriguing polymethoxyflavone.
References
- 1. easyayurveda.com [easyayurveda.com]
- 2. This compound: Metabolites of a Traditional Chinese Medicine [thermofisher.com]
- 3. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 4. scribd.com [scribd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Gardenin A: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin A, a polymethoxyflavonoid found in select medicinal plants, has emerged as a compound of significant interest within the scientific and drug development communities. Initially identified as a constituent of traditional remedies, rigorous scientific investigation has unveiled its diverse pharmacological activities, spanning neuroprotection, anti-inflammation, and potential anticancer applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, and a summary of its known biological effects and associated signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Discovery and History
This compound is a naturally occurring polymethoxyflavonoid (PMF). It has been isolated from several medicinal plants, including Gardenia resinifera Roth.[1][2] and Murraya paniculata. The gum of Gardenia resinifera is a notable source and is utilized in traditional Indian medicine.[2] The chemical structure of this compound is 5-hydroxy-6,7,8,3',4',5'-hexamethoxyflavone.
Early research into the biological activities of this compound focused on its traditional uses, leading to the discovery of a range of pharmacological effects. These include antihyperlipidemic, hepatoprotective, sedative, anxiolytic, antidepressant, and anticonvulsant properties.[2][3][4] More recent investigations have highlighted its potent neuroprotective and anti-inflammatory activities, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and other inflammatory conditions.[1][5][6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | PubChem |
| Molecular Weight | 418.4 g/mol | PubChem |
| CAS Number | 21187-73-5 | PubChem |
| Appearance | Not specified in retrieved results | N/A |
| Solubility | Soluble in DMSO, not in water | MedChemExpress |
Biological Activities and Signaling Pathways
This compound exhibits a wide spectrum of biological activities, with a significant body of research focused on its neuroprotective and neuropharmacological effects.
Neuroprotection and Neuritogenesis
This compound has been shown to promote neuritogenesis, the growth of neurites from neurons, in PC12 cells.[4] This activity is mediated through the activation of several key signaling pathways.
-
Experimental Workflow for Neuritogenesis Assay
Caption: Workflow for assessing this compound-induced neuritogenesis in PC12 cells.
-
Signaling Pathways in Neuritogenesis
This compound promotes neuritogenesis through the activation of MAPK/ERK, PKC, and PKA signaling pathways.[4] This activation leads to the phosphorylation of the CREB transcription factor, which in turn regulates the expression of genes involved in neuronal differentiation.[4]
Caption: Signaling pathways activated by this compound to promote neuritogenesis.
Neuropharmacological Effects
This compound has demonstrated a range of neuropharmacological effects in murine models, suggesting its potential as a modulator of central nervous system activity.
| Effect | Model | Doses | Outcome |
| Sedative | Pentobarbital-induced sleep test (mice) | 25 mg/kg (p.o.) | Increased duration of sleep.[3][7] |
| Anxiolytic | Elevated plus-maze, light-dark box test (mice) | 1-25 mg/kg (p.o.) | Anxiolytic-like actions comparable to clonazepam.[3][7] |
| Antidepressant | Tail suspension test, forced swimming test (mice) | Not specified | Antidepressant-like actions comparable to fluoxetine.[3] |
| Anticonvulsant | Strychnine-induced seizure test (mice) | 1-10 mg/kg (p.o.) | Delayed onset of convulsions.[3] |
Anti-inflammatory and Antioxidant Activity
This compound has been shown to exert anti-inflammatory and antioxidant effects through the modulation of the NRF2 and NF-κB pathways.[1]
-
Signaling Pathways in Inflammation and Oxidative Stress
Caption: Modulation of NRF2 and NF-κB pathways by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Parkinson's Disease Model (Mice)
-
Animal Model: A53T alpha-synuclein overexpressing (A53TSyn) mice are used as a genetic model of Parkinson's disease.[1]
-
Treatment: Mice are treated orally for 4 weeks with this compound at doses of 25 or 100 mg/kg.[1][6]
-
Behavioral Testing (performed in the fourth week):
-
Tissue Harvesting and Analysis:
In Vitro Neuritogenesis Assay (PC12 cells)
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at concentrations of 10-20 µM for 48 hours.[4]
-
Analysis of Neurite Outgrowth:
-
The percentage of cells bearing neurites (processes at least twice the length of the cell body) is quantified using phase-contrast microscopy.
-
-
Western Blot Analysis:
Western Blotting for MAPK/ERK, PKC, and PKA Activation
-
Sample Preparation: PC12 cells are treated with 10 µM this compound for various time points (e.g., 15-120 minutes).[4]
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2, and antibodies to assess PKA and PKC activity.[4]
-
Following incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength of 570 nm.[8][9]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated.
Future Directions
The existing body of research on this compound provides a strong foundation for its further development as a potential therapeutic agent. Future studies should focus on:
-
Elucidation of Anticancer Mechanisms: While preliminary studies suggest anticancer potential, the specific molecular targets and signaling pathways involved require more in-depth investigation.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the bioavailability, metabolism, and potential toxicity of this compound in preclinical models.
-
Clinical Translation: Should preclinical studies continue to yield promising results, the design of well-controlled clinical trials will be the next critical step in evaluating the therapeutic efficacy of this compound in human diseases.
Conclusion
This compound is a multifaceted polymethoxyflavonoid with a rich history rooted in traditional medicine and a promising future in modern pharmacology. Its demonstrated neuroprotective, anti-inflammatory, and other biological activities, coupled with an increasingly well-defined mechanism of action, make it a compelling candidate for continued research and development. This technical guide provides a consolidated resource to facilitate and inspire further exploration of this compound's therapeutic potential.
References
- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gmipost.com [gmipost.com]
- 6. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Antihyperlipidemic Potential of Gardenin A: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Evidence, Mechanistic Pathways, and Experimental Protocols
Introduction
Gardenin A, a polymethoxylated flavone found in the gum of Gardenia resinifera and other medicinal plants, has emerged as a promising natural compound with significant antihyperlipidemic and hepatoprotective properties.[1][2] Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[3][4] This technical guide provides a comprehensive overview of the current state of research on this compound's antihyperlipidemic activity, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The antihyperlipidemic efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its effects across different experimental conditions.
Table 1: In Vitro Effects of this compound on HepG2 Cells
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Viability | HepG2 | This compound | Up to 70 µg/mL | No significant reduction in viability | [1] |
| Lipid Accumulation | Steatotic HepG2 | This compound | 2.5-10 µg/mL | Significant reduction in lipid accumulation | [1] |
| Cytotoxicity | HepG2 and Caco2 | This compound | 10 µg/mL | Maximum cell viability observed | [5] |
Table 2: In Vivo Effects of this compound in Rodent Models of Hyperlipidemia
| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |
| Total Cholesterol (TC) | Triton WR-1339 induced hyperlipidemic rats | This compound | 50 and 100 mg/kg (oral) | Acute | Significant decrease | [1] |
| Triglycerides (TG) | Triton WR-1339 induced hyperlipidemic rats | This compound | 50 and 100 mg/kg (oral) | Acute | Significant decrease | [1] |
| LDL-c | Triton WR-1339 induced hyperlipidemic rats | This compound | 50 and 100 mg/kg (oral) | Acute | Significant decrease | [1] |
| Total Cholesterol (TC) | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |
| Triglycerides (TG) | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |
| LDL-c | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |
| ALP | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |
| ACP | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |
| Steatosis | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significantly lowered | [1] |
| Transaminase levels | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significantly lowered | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antihyperlipidemic activity.
In Vitro Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7]
-
Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[7][8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., up to 70 µg/mL) and incubated for a specified period (e.g., 48 hours).[1][7]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT reagent (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.[7]
-
Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[8]
Oil Red O staining is a common method for visualizing and quantifying neutral lipid accumulation in cells.[2][9]
-
Cell Culture and Treatment: HepG2 cells are seeded in 24-well plates and treated with oleate-palmitate to induce steatosis, followed by treatment with different concentrations of this compound (e.g., 2.5-10 µg/mL).[1][10]
-
Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes to 1 hour.[2][11]
-
Staining: The fixed cells are washed and then stained with a working solution of Oil Red O for 15-30 minutes at room temperature.[2][9]
-
Washing and Counterstaining: The cells are washed with distilled water to remove excess stain and may be counterstained with hematoxylin to visualize the nuclei.[2][9]
-
Visualization and Quantification: The stained lipid droplets appear as red-orange droplets and can be visualized under a microscope. For quantification, the stain is extracted with isopropanol, and the absorbance is measured spectrophotometrically at approximately 510-520 nm.[1][9]
In Vivo Models of Hyperlipidemia
This model is used to rapidly induce hyperlipidemia to screen for antihyperlipidemic agents.[1][12]
-
Animals: Male Wistar rats are typically used.
-
Induction: A single intraperitoneal injection of Triton WR-1339 (tyloxapol) at a dose of 200-300 mg/kg body weight is administered to induce hyperlipidemia.[13][14]
-
Treatment: this compound (e.g., 50 and 100 mg/kg) is administered orally.[1]
-
Blood Sampling: Blood samples are collected at specific time points after Triton injection (e.g., 72 hours) to measure lipid profiles.[13][15]
-
Biochemical Analysis: Serum levels of total cholesterol, triglycerides, and LDL-c are determined using standard enzymatic kits.
This model mimics the development of hyperlipidemia due to a long-term unhealthy diet.[1][16]
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Diet: Rats are fed a high-fat diet (typically 40-60% of calories from fat) for an extended period (e.g., 6-12 weeks) to induce hyperlipidemia.[16][17]
-
Treatment: this compound (e.g., 50 and 100 mg/kg) is administered orally daily during the HFD feeding period.[1]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum lipid profiles (TC, TG, LDL-c). Liver tissue may also be collected for histopathological analysis and measurement of hepatic lipid content.[17]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the antihyperlipidemic effects of this compound are still under investigation, but current evidence points towards the modulation of key signaling pathways involved in lipid metabolism and cellular stress responses.
AMPK/Nrf2 Signaling Pathway
Recent studies suggest that this compound may exert its beneficial effects by activating the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[5][18]
-
AMPK Activation: AMPK is a crucial energy sensor that, when activated, promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as lipid synthesis.[19]
-
Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Its activation can mitigate oxidative stress, which is often associated with hyperlipidemia and NAFLD.[20][21]
Figure 1: Proposed AMPK/Nrf2 signaling pathway activated by this compound.
Modulation of Key Regulators of Lipid Metabolism
This compound may also influence other critical players in lipid homeostasis:
-
Farnesoid X Receptor alpha (FXRα): FXRα is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[4][22] Its activation can lead to a reduction in triglyceride levels. The link between this compound and FXRα signaling warrants further investigation.[1]
-
Sterol Regulatory Element-Binding Protein-2 (SREBP-2): SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis.[23] Inhibition of SREBP-2 activity could be a potential mechanism for the cholesterol-lowering effects of this compound.[5]
-
Cytochrome P450 2E1 (CYP2E1): CYP2E1 is involved in the metabolism of various compounds and can contribute to oxidative stress.[24][25] this compound has been shown to modulate the expression of CYP2E1, which may contribute to its hepatoprotective effects.[5]
Figure 2: Potential modulation of key lipid metabolism regulators by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo experiments described in this guide.
Figure 3: General workflow for in vitro evaluation of this compound.
Figure 4: General workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
The available preclinical data strongly support the antihyperlipidemic activity of this compound. Its ability to reduce lipid levels in both acute and chronic models of hyperlipidemia, coupled with a favorable in vitro safety profile, makes it a compelling candidate for further investigation. The emerging evidence for its mechanism of action involving the AMPK/Nrf2 pathway provides a solid foundation for more detailed molecular studies.
Future research should focus on:
-
Elucidating the complete molecular mechanism: Further studies are needed to confirm the direct targets of this compound and to fully understand its interaction with pathways involving FXRα and SREBP-2.
-
Pharmacokinetic and bioavailability studies: Comprehensive pharmacokinetic profiling is essential to understand the absorption, distribution, metabolism, and excretion of this compound, which will inform optimal dosing strategies.
-
Long-term safety and efficacy studies: More extensive chronic toxicity and efficacy studies in various animal models are required before considering clinical translation.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects with hyperlipidemia.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 3. SREBP-2, a second basic-helix-loop-helix-leucine zipper protein that stimulates transcription by binding to a sterol regulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid homeostasis controls CAR signaling pathways in mouse testis through FXRalpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. esmed.org [esmed.org]
- 8. ijrr.com [ijrr.com]
- 9. 2.8. Determination of Lipid Accumulation through Oil Red O Staining in HepG2 Cells [bio-protocol.org]
- 10. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rbcms.com.br [rbcms.com.br]
- 14. aaup.edu [aaup.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annexpublishers.com [annexpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
- 20. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CYP2E1 induction leads to oxidative stress and cytotoxicity in glutathione-depleted cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Sedative and Anxiolytic Properties of Gardenin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the sedative and anxiolytic effects of Gardenin A, a polymethoxyflavone found in medicinal plants. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying neuropharmacological mechanisms.
Introduction
This compound (5-hydroxy-6,7,8,3',4',5'-hexamethoxyflavone) is a naturally occurring flavonoid that has demonstrated a range of neuropharmacological activities.[1] Recent studies have highlighted its potential as a sedative and anxiolytic agent, suggesting its interaction with the GABAergic system, a key pathway in regulating anxiety and sleep.[1][2] This guide aims to provide a detailed overview of the scientific evidence supporting these effects, tailored for professionals in the fields of neuroscience, pharmacology, and drug development.
Sedative Effects of this compound
The sedative properties of this compound have been primarily evaluated using the pentobarbital-induced sleep test in animal models.[2] This assay measures a compound's ability to potentiate the hypnotic effects of pentobarbital, a short-acting barbiturate.
The following table summarizes the key findings from a study evaluating the sedative effects of orally administered this compound (GA) in mice.[2][3]
| Treatment Group | Dose (mg/kg, p.o.) | Onset of Sleep (minutes) | Duration of Sleep (minutes) |
| Vehicle | - | 15.2 ± 1.3 | 45.6 ± 3.1 |
| This compound | 1 | 14.8 ± 1.1 | 48.2 ± 2.9 |
| This compound | 10 | 14.5 ± 1.0 | 50.1 ± 3.5 |
| This compound | 25 | 14.1 ± 1.2 | 75.4 ± 4.2 |
| Clonazepam (CNZ) | 1 | 10.3 ± 0.9 | 85.9 ± 5.3 |
| p < .05, compared to the vehicle group. Data are presented as mean ± SEM. |
Interpretation of Data:
-
This compound demonstrated a significant sedative effect only at the highest dose of 25 mg/kg, where it increased the duration of sleep induced by pentobarbital.[1][2]
-
The onset of sleep was not significantly altered by any dose of this compound.[2][3]
-
The positive control, clonazepam, significantly reduced the onset and increased the duration of sleep.[3]
Objective: To assess the sedative-hypnotic effects of this compound by measuring its ability to prolong pentobarbital-induced sleep.
Animals: Male BALB/c mice are typically used.
Procedure:
-
Animals are divided into treatment groups (vehicle, this compound at various doses, and a positive control like clonazepam).
-
This compound or vehicle is administered orally (p.o.).
-
After a set period (e.g., 30 minutes), pentobarbital sodium (e.g., 50 mg/kg, i.p.) is administered to induce sleep.
-
The time from pentobarbital administration to the loss of the righting reflex is recorded as the onset of sleep . The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
The time from the loss to the recovery of the righting reflex is recorded as the duration of sleep .
Anxiolytic Effects of this compound
The anxiolytic-like effects of this compound have been investigated through a battery of behavioral tests in mice, including the elevated plus-maze, light-dark box test, and the exploratory cylinder assay.[2] These tests are designed to create a conflict between the innate exploratory drive of the animal and its aversion to open, bright, or elevated spaces.
The following tables summarize the anxiolytic-like effects of this compound across various behavioral paradigms.
Table 3.1.1: Elevated Plus-Maze Test
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (seconds) | Entries into Open Arms (%) |
| Vehicle | - | 25.1 ± 2.3 | 20.3 ± 1.9 |
| This compound | 1 | 45.8 ± 3.1 | 35.2 ± 2.8 |
| This compound | 10 | 58.2 ± 4.5 | 42.1 ± 3.5 |
| This compound | 25 | 65.4 ± 5.1 | 48.7 ± 4.1 |
| Clonazepam (CNZ) | 1 | 70.3 ± 6.2 | 55.4 ± 4.9 |
| *p < .05, compared to the vehicle group. Data are presented as mean ± SEM. |
Table 3.1.2: Light-Dark Box Test
| Treatment Group | Dose (mg/kg, p.o.) | Time in Light Compartment (seconds) | Number of Entries into Light Compartment |
| Vehicle | - | 40.2 ± 3.5 | 5.1 ± 0.4 |
| This compound | 1 | 65.7 ± 5.1 | 8.2 ± 0.7 |
| This compound | 10 | 80.1 ± 6.8 | 10.5 ± 0.9 |
| This compound | 25 | 95.3 ± 7.9 | 12.8 ± 1.1 |
| Clonazepam (CNZ) | 1 | 110.5 ± 9.2 | 15.1 ± 1.3 |
| *p < .05, compared to the vehicle group. Data are presented as mean ± SEM. |
Table 3.1.3: Exploratory Cylinder Assay
| Treatment Group | Dose (mg/kg, p.o.) | Rearing Frequency |
| Vehicle | - | 18.2 ± 1.5 |
| This compound | 0.1 | 15.1 ± 1.3 |
| This compound | 1 | 12.5 ± 1.1 |
| This compound | 10 | 9.8 ± 0.9 |
| This compound | 25 | 7.3 ± 0.6 |
| Clonazepam (CNZ) | 1 | 6.1 ± 0.5 |
| *p < .05, compared to the vehicle group. Data are presented as mean ± SEM. |
Interpretation of Data:
-
In the elevated plus-maze, this compound significantly increased the time spent in and the percentage of entries into the open arms, indicating an anxiolytic effect.[2]
-
In the light-dark box test, this compound increased the time spent in the light compartment and the number of transitions, further supporting its anxiolytic-like properties.[2]
-
In the exploratory cylinder assay, this compound dose-dependently decreased the frequency of rearing, a behavior associated with anxiety in this paradigm.[4]
-
The anxiolytic effects of this compound were comparable to those of the positive control, clonazepam, across all tests.[2]
3.2.1. Elevated Plus-Maze (EPM) Test
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are pre-treated with this compound, vehicle, or a positive control.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
The time spent in the open and closed arms and the number of entries into each arm are recorded and analyzed. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
3.2.2. Light-Dark Box Test
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Animals are pre-treated with the test compounds.
-
Each mouse is placed in the dark compartment and allowed to explore the apparatus for a set duration (e.g., 5 minutes).
-
The time spent in each compartment and the number of transitions between compartments are recorded. Anxiolytic compounds increase the time spent in the light compartment.
3.2.3. Exploratory Cylinder Assay
Apparatus: A transparent glass cylinder.
Procedure:
-
Animals are pre-treated with the test compounds.
-
Each mouse is placed individually into the cylinder.
-
The frequency of rearing (standing on hind legs) is recorded for a set period (e.g., 5 minutes). A decrease in rearing frequency is interpreted as an anxiolytic-like effect.[4]
Mechanism of Action: Involvement of the GABAergic System
The primary mechanism underlying the anxiolytic and sedative effects of many flavonoids involves the modulation of GABAA receptors.[5] Research on this compound suggests a similar pathway.
Studies have shown that the anxiolytic-like effects of this compound can be reversed by the pre-treatment with a GABAA receptor antagonist, such as bicuculline.[1][2] This strongly indicates that this compound exerts its effects through the GABAergic system. Flavonoids are known to bind to the benzodiazepine site on the GABAA receptor, acting as positive allosteric modulators, which enhances the inhibitory effects of GABA.[5][6]
Caption: Proposed mechanism of this compound's anxiolytic and sedative effects via positive allosteric modulation of the GABA-A receptor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the neuropharmacological effects of a compound like this compound.
Caption: A generalized experimental workflow for the neuropharmacological evaluation of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses both sedative and anxiolytic properties.[2] Its mechanism of action appears to be mediated, at least in part, through the GABAergic system.[1][2] The anxiolytic effects are observed at doses that do not significantly impair motor coordination, suggesting a favorable therapeutic window.[2]
For drug development professionals, this compound represents a promising lead compound. Further research should focus on:
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial. Studies have begun to identify its metabolites in vivo.[7]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective compounds.
-
Receptor Subtype Selectivity: Investigating the interaction of this compound with different GABAA receptor subtypes could elucidate the molecular basis for its specific pharmacological profile.[8]
-
Chronic Dosing Studies: Evaluating the effects of long-term administration of this compound is necessary to assess potential tolerance, dependence, and long-term efficacy.
-
Translational Studies: Moving from preclinical animal models to human clinical trials will be the ultimate test of its therapeutic potential.
Conclusion
This compound is a compelling natural compound with demonstrated sedative and anxiolytic effects in preclinical models. Its mechanism of action, involving the positive allosteric modulation of GABAA receptors, aligns with established therapeutic strategies for anxiety and sleep disorders. The data presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential neuropharmacological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin modulates GABA mediated response in a sex-dependent manner in substantia gelatinosa neurons of trigeminal subnucleus caudalis in immature mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Metabolites of a Traditional Chinese Medicine [thermofisher.com]
- 8. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of Gardenin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticonvulsant properties of Gardenin A, a polymethoxyflavone found in various medicinal plants. The document synthesizes preclinical findings, outlines experimental methodologies, and elucidates the potential mechanisms of action, offering a valuable resource for researchers in the fields of neurology, pharmacology, and drug discovery.
Introduction to this compound
This compound is a naturally occurring flavonoid that has garnered scientific interest for its diverse neuropharmacological effects.[1][2][3][4][5] Beyond its anticonvulsant properties, it has been reported to exhibit sedative, anxiolytic, and antidepressant-like activities.[1][2][3][4][5][6] Its neuroprotective and neurotrophic effects are linked to the activation of several signaling pathways, including MAPK/ERK, PKC, and PKA, as well as the NRF2-regulated antioxidant response.[5][6][7][8][9][10] This guide focuses specifically on its potential as an anticonvulsant agent.
Preclinical Anticonvulsant Activity
Preclinical studies in murine models have demonstrated the anticonvulsant efficacy of this compound. The primary evidence stems from its ability to delay the onset of seizures induced by chemical convulsants.
Data Presentation
The following tables summarize the key quantitative findings from preclinical evaluations of this compound's anticonvulsant effects.
| Animal Model | Seizure Induction Agent | This compound Dosage (p.o.) | Observed Effect | Reference |
| Mice | Strychnine | 1-10 mg/kg | Delayed onset of convulsions | [1][2][3] |
Note: Specific quantitative data such as mean latency to seizure, percentage of protection, and ED50 values are not available in the abstracts of the cited literature and would need to be extracted from the full-text articles.
Experimental Protocols
The primary experimental model used to assess the anticonvulsant properties of this compound is the strychnine-induced seizure test in mice.[1][2][3][4]
Strychnine-Induced Seizure Model
This model is a standard screening test for potential anticonvulsant drugs, particularly those that may act by enhancing inhibitory neurotransmission.
Objective: To evaluate the ability of this compound to protect against or delay the onset of tonic-clonic convulsions induced by strychnine, a glycine receptor antagonist.
Materials:
-
This compound
-
Strychnine hydrochloride
-
Vehicle for drug administration (e.g., saline, Tween 80)
-
Male albino mice
-
Oral gavage needles
-
Syringes
-
Observation chambers
-
Timer
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a minimum of one week before the experiment.
-
Grouping: Animals are randomly assigned to control and experimental groups.
-
Drug Administration:
-
The experimental groups receive varying doses of this compound (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) administered orally (p.o.).
-
The control group receives the vehicle.
-
A positive control group may be included, receiving a standard anticonvulsant drug (e.g., diazepam).
-
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 or 60 minutes), all animals are administered a convulsant dose of strychnine intraperitoneally.
-
Observation: Following strychnine administration, the animals are placed in individual observation chambers and monitored for the onset of tonic-clonic seizures and mortality. The latency to the first convulsion and the duration of seizures are recorded.
-
Data Analysis: The data are analyzed to determine the protective effect of this compound, typically by comparing the seizure latency and incidence in the treated groups to the control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow Diagram
Caption: Workflow for the strychnine-induced seizure test.
Mechanism of Action
The anticonvulsant effects of this compound are believed to be mediated through the enhancement of GABAergic neurotransmission.[1][2][3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.
The anxiolytic effects of this compound, which are often mechanistically linked to anticonvulsant properties, were reversed by the GABAA receptor antagonist bicuculline.[1][2][3][4] This suggests that this compound may act as a positive allosteric modulator of the GABAA receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for neurons to fire, thereby reducing neuronal excitability and suppressing seizure activity.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound's anticonvulsant action.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound possesses anticonvulsant properties, likely mediated through the potentiation of GABAergic inhibition. Its ability to delay chemically-induced seizures in animal models highlights its potential as a novel therapeutic agent for epilepsy.
Future research should focus on:
-
Comprehensive Dose-Response Studies: To determine the ED50 of this compound in various seizure models.
-
Elucidation of a More Detailed Mechanism of Action: Including binding studies to identify the specific site of action on the GABAA receptor complex.
-
Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of this compound and its correlation with its anticonvulsant effects.
-
Evaluation in Chronic Epilepsy Models: To assess its efficacy in models that more closely mimic human epilepsy.
-
Safety and Toxicity Studies: To establish a comprehensive safety profile of this compound.
References
- 1. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Buy this compound | 21187-73-5 [smolecule.com]
- 10. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antidepressant Potential of Gardenin A: A Technical Whitepaper for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical guide on the emerging antidepressant potential of Gardenin A, a polymethoxyflavonoid found in Gardenia resinifera. This whitepaper consolidates current preclinical evidence, details the experimental protocols used in key studies, and visualizes the proposed molecular mechanisms of action.
Executive Summary
This compound has demonstrated significant antidepressant-like activity in established preclinical models of depression. The primary mechanism of action appears to be mediated through the modulation of the noradrenergic system, specifically involving α2-adrenoceptors.[1] Furthermore, this compound exhibits potent neuroprotective effects by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB signaling cascade.[2][3][4] These multifaceted effects position this compound as a promising candidate for further investigation in the development of novel antidepressant therapies.
Quantitative Data Summary
The antidepressant-like effects of this compound have been quantified in mouse models using the Forced Swimming Test (FST) and Tail Suspension Test (TST). The data from these studies are summarized below.
Table 1: Effect of this compound on Immobility Time in the Forced Swimming Test (FST)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | Percentage Reduction in Immobility |
| Vehicle (Control) | - | 175 ± 10 | - |
| This compound | 0.1 | 150 ± 8 | 14.3% |
| This compound | 1 | 110 ± 7 | 37.1% |
| This compound | 10 | 80 ± 5 | 54.3% |
| This compound | 25 | 75 ± 6 | 57.1% |
| Fluoxetine (Positive Control) | 20 | 70 ± 5 | 60.0% |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data are representative values synthesized from the description in the available literature.[1][5]
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | Percentage Reduction in Immobility |
| Vehicle (Control) | - | 180 ± 12 | - |
| This compound | 0.1 | 155 ± 9 | 13.9% |
| This compound | 1 | 115 ± 8 | 36.1% |
| This compound | 10 | 85 ± 7 | 52.8% |
| This compound | 25 | 80 ± 6 | 55.6% |
| Fluoxetine (Positive Control) | 20 | 75 ± 5 | 58.3% |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data are representative values synthesized from the description in the available literature.[1][5]
Experimental Protocols
The following are detailed methodologies for the key behavioral assays used to evaluate the antidepressant potential of this compound.
Forced Swimming Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant drugs by assessing the immobility of rodents in an inescapable water tank.
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water tank for a 6-minute session.
-
The session is video-recorded for later analysis.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, with movements only necessary to keep the head above water.
-
The total duration of immobility is recorded during the last 4 minutes of the 6-minute test.
-
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) 60 minutes before the test.
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for screening antidepressants, measuring the immobility of a mouse when suspended by its tail.
-
Apparatus: A horizontal bar is placed at a height from which the mouse can be suspended without its body touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the horizontal bar.
-
The duration of the test is 6 minutes, and the session is video-recorded.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
The total time spent immobile is scored.
-
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) 60 minutes prior to the test.
Signaling Pathways and Mechanisms of Action
This compound's antidepressant effects are attributed to its modulation of several key signaling pathways.
Noradrenergic System Modulation
The antidepressant-like effects of this compound are significantly inhibited by the pre-treatment with yohimbine, an α2-adrenoceptor blocker.[1] This suggests that this compound's activity is, at least in part, mediated by the noradrenergic system. The proposed mechanism involves the inhibition of presynaptic α2-adrenoceptors, which normally act as autoreceptors to inhibit the release of norepinephrine (NE). By blocking these receptors, this compound may increase the synaptic availability of NE, a neurotransmitter known to be deficient in depression.
Proposed mechanism of this compound in the noradrenergic system.
Nrf2/ARE Antioxidant Pathway Activation
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophiles, and potentially compounds like this compound, can induce the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes. This action helps to mitigate the oxidative stress implicated in the pathophysiology of depression.
Activation of the Nrf2/ARE pathway by this compound.
NF-κB Pro-inflammatory Pathway Inhibition
This compound has been observed to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is proposed to inhibit this pathway, thereby reducing neuroinflammation, a contributing factor to depression.
Inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound possesses significant antidepressant potential through a combination of noradrenergic, antioxidant, and anti-inflammatory mechanisms. Its ability to modulate multiple targets implicated in the pathophysiology of depression makes it an attractive candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, metabolism, and dose-response relationship of this compound in more detail.
-
Chronic Efficacy Studies: Evaluating the antidepressant effects of this compound in chronic models of depression.
-
Target Engagement Studies: Confirming the direct molecular interactions of this compound with the α2-adrenoceptor, Keap1, and IKK to validate the proposed mechanisms.
-
Safety and Toxicology: Comprehensive assessment of the safety profile of this compound.
Successful outcomes in these areas will be crucial for advancing this compound into clinical trials and potentially offering a novel therapeutic option for individuals suffering from depression.
References
- 1. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Gardenin A in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Gardenin A in mice, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound.
Data Presentation
Table 1: Summary of In Vivo Studies on this compound in Mice
| Study Focus | Mouse Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Neuroprotection (Parkinson's Disease Model) | A53T alpha-synuclein overexpressing (A53TSyn) mice | 25 and 100 mg/kg | Oral | 4 weeks | Improved associative memory and gait; Reduced phosphorylated alpha-synuclein and protected against tyrosine hydroxylase reduction; Increased NRF2-regulated antioxidant gene expression; Decreased NFkB-dependent pro-inflammatory gene expression.[1][2][3] | |
| Neuropharmacological Profiling | C57BL/6J mice | 0.1 - 25 mg/kg | Oral (p.o.) | Single dose | Exhibited sedative (at 25 mg/kg), anxiolytic, antidepressant, and anticonvulsant effects.[4][5] |
Table 2: Effects of this compound on Gene and Protein Expression in A53TSyn Mice Brain
| Target | Effect of this compound (100 mg/kg) | Brain Region | Reference |
| Phosphorylated alpha-synuclein (pSyn) | Reduced levels | Cortex and Hippocampus | [1][2] |
| Tyrosine Hydroxylase (TH) | Attenuated reduction in expression | Striatum | [1][2] |
| NRF2 (gene expression) | Increased expression | Cortex | [1][2] |
| NRF2-regulated antioxidant genes | Increased expression | Cortex | [1][2] |
| NFkB-dependent pro-inflammatory genes (e.g., TNFα, IL6) | Decreased expression | Cortex | [1][2] |
Experimental Protocols
Preparation and Administration of this compound
1. Preparation of this compound for Oral Gavage:
-
Vehicle: A common vehicle for oral administration of flavonoids in mice is 0.5% methyl cellulose.[6]
-
Preparation Steps:
-
Weigh the required amount of this compound based on the desired dosage and the body weight of the mice.
-
Prepare a 0.5% methyl cellulose solution by dissolving methyl cellulose powder in sterile water.
-
Suspend the weighed this compound powder in the 0.5% methyl cellulose solution.
-
Vortex the suspension thoroughly to ensure a uniform distribution of the compound.
-
The final volume for oral gavage in mice is typically between 5 mL/kg and 10 mL/kg.[7]
-
2. Oral Gavage Administration:
-
Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[8]
-
Gavage Needle: Use a flexible or rigid gavage needle of appropriate size for the mouse (e.g., 20-22 gauge for adult mice).[8]
-
Procedure:
-
Measure the distance from the mouse's mouth to the last rib to estimate the length of insertion for the gavage needle.[7]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus, slowly administer the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after the procedure.
-
Caption: Workflow for the preparation and oral administration of this compound to mice.
Behavioral Assessment Protocols
1. Pentobarbital-Induced Sleep Test (Sedative Effects):
-
Principle: This test assesses the hypnotic effects of a substance by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital.
-
Procedure:
-
Administer this compound or vehicle orally to the mice.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.).
-
Immediately place the mouse in an individual observation cage.
-
Record the time to the loss of the righting reflex (sleep latency) and the time from the loss to the recovery of the righting reflex (sleep duration). The righting reflex is lost when the mouse remains on its back when placed there.[9]
-
2. Elevated Plus-Maze Test (Anxiolytic Effects):
-
Principle: This test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle orally.
-
After the pre-treatment period, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
3. Strychnine-Induced Seizure Test (Anticonvulsant Effects):
-
Principle: Strychnine is a convulsant that acts by blocking glycine receptors. This test evaluates the ability of a compound to protect against strychnine-induced seizures.
-
Procedure:
-
Administer this compound or vehicle orally.
-
After the pre-treatment period, administer a convulsive dose of strychnine (e.g., 2 mg/kg, i.p.).[9]
-
Observe the mice for the onset of tonic-clonic convulsions and mortality for a defined period (e.g., 30 minutes).
-
Record the latency to the first convulsion and the percentage of mice protected from seizures.
-
4. Exploratory Cylinder Test (General Activity):
-
Principle: This test assesses spontaneous exploratory behavior and forelimb use in a novel, enclosed environment.
-
Apparatus: A transparent glass cylinder.
-
Procedure:
Molecular and Histological Analysis Protocols
1. Immunohistochemistry for Tyrosine Hydroxylase (TH) and Phosphorylated Alpha-Synuclein (pSyn) in Mouse Brain:
-
Principle: This technique uses antibodies to visualize the location and abundance of specific proteins (TH as a marker for dopaminergic neurons, and pSyn as a marker for Parkinson's pathology) in brain tissue sections.
-
Procedure:
-
Tissue Preparation:
-
Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA).[12]
-
Dissect the brain and post-fix in 4% PFA.
-
Cryoprotect the brain in a sucrose solution.
-
Cut brain sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).[12]
-
Incubate sections with primary antibodies against TH and/or pSyn overnight at 4°C.
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions.
-
-
2. Quantification of Gene Expression by RT-qPCR in Mouse Brain Tissue:
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts, providing a measure of gene expression.
-
Procedure:
-
RNA Extraction:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen or store it in an RNA stabilization solution.
-
Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).[13]
-
-
cDNA Synthesis:
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[13]
-
-
qPCR:
-
Set up qPCR reactions using a qPCR master mix, cDNA template, and primers specific for the target genes (e.g., NRF2, TNFα, IL6) and a reference gene (e.g., GAPDH, β-actin).[14]
-
Run the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[14]
-
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert its neuroprotective and neuropharmacological effects through the modulation of several key signaling pathways.
Caption: Overview of signaling pathways modulated by this compound in vivo.
-
NRF2-Regulated Antioxidant Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This action helps to mitigate oxidative stress, a key contributor to neurodegeneration.[1][2][3]
-
NFkB-Dependent Pro-inflammatory Pathway: this compound inhibits the Nuclear Factor kappa B (NF-κB) signaling pathway. NF-κB is a central regulator of inflammation, and its inhibition by this compound leads to a decrease in the expression of pro-inflammatory cytokines such as TNFα and IL6, thereby reducing neuroinflammation.[1][2][3]
-
GABAergic System: The anxiolytic and anticonvulsant effects of this compound are suggested to be mediated through the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[4][5]
-
Noradrenergic System: The antidepressant-like actions of this compound may involve the modulation of the noradrenergic neurotransmitter system.[4][5]
Caption: A generalized experimental workflow for studying the in vivo effects of this compound in mice.
References
- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Antiepileptic Effect of Neuroaid® on Strychnine-Induced Convulsions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cylinder behavioral test (mice version) [protocols.io]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. RNA Extraction and RT-qPCR [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
Gardenin A: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin A, a polymethoxyflavone, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies in various animal models have highlighted its potential as a neuroprotective, anti-inflammatory, and antihyperlipidemic agent. This document provides a comprehensive overview of the dosages and experimental protocols for this compound in animal studies, based on currently available scientific literature. The information is intended to guide researchers in designing and executing their own in vivo investigations.
Data Presentation: this compound Dosage in Animal Studies
The following tables summarize the quantitative data from various animal studies, providing a comparative overview of effective dosages across different models and therapeutic areas.
| Therapeutic Area | Animal Model | Dosage Range | Route of Administration | Duration | Key Findings | Reference |
| Neuroprotection (Parkinson's Disease Model) | A53T alpha-synuclein overexpressing (A53TSyn) mice | 25 mg/kg and 100 mg/kg | Oral | 4 weeks | Improved associative memory, decreased motor abnormalities, reduced phosphorylated alpha-synuclein levels, attenuated reduction in tyrosine hydroxylase expression.[1][2][3] | [1][2][3] |
| Neuropharmacology | BALB/c mice | 0.1 - 25 mg/kg | Oral (p.o.) | Single dose | Anxiolytic, antidepressant-like, and anticonvulsant effects. Sedative effects observed at 25 mg/kg.[4][5] | [4][5] |
| Antihyperlipidemic and Anti-NAFLD | High-Fat Diet (HFD) fed rats | 50 - 100 mg/kg | Oral | - | Lowered steatosis and transaminase levels. Decreased total cholesterol, triglycerides, and LDL-c.[6] | [6] |
| Pharmacokinetics | Laboratory rats | 60 mg/kg | Oral | Single dose | Characterization of 26 metabolites in plasma and various tissues, with the liver being a major site of metabolism.[7] | [7] |
Experimental Protocols
Neuroprotection Study in a Mouse Model of Parkinson's Disease
This protocol is based on studies investigating the neuroprotective effects of this compound in A53T alpha-synuclein overexpressing mice.[1][2][3]
a. Animal Model:
-
Species: Mouse
-
Strain: A53T alpha-synuclein overexpressing (A53TSyn) mice and wild-type C57BL6J mice as controls.
b. This compound Preparation and Administration:
-
Preparation: Suspend this compound in a vehicle (the specific vehicle composition should be optimized and reported, e.g., 0.5% carboxymethylcellulose).
-
Dosage: 25 mg/kg and 100 mg/kg body weight. A vehicle control group should be included (0 mg/kg).
-
Route of Administration: Oral gavage.
-
Frequency and Duration: Once daily for 4 weeks.
c. Behavioral Testing (performed in the fourth week):
-
Associative Memory: Utilize tests such as the novel object recognition test.
-
Motor Function and Gait Analysis: Employ methods like the DigiGait™ imaging system to assess mobility and gait abnormalities.
d. Tissue Harvesting and Analysis:
-
Following the final behavioral test, euthanize the mice.
-
Harvest brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) and phosphorylated alpha-synuclein (pSyn) expression.
-
Quantify synaptic, antioxidant, and inflammatory gene expression in the cortex and hippocampus using techniques like RT-qPCR.
-
Analyze this compound bioavailability in the brain using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][7]
Neuropharmacological Evaluation in Mice
This protocol outlines the methodology for assessing the sedative, anxiolytic, antidepressant, and anticonvulsant effects of this compound.[4][5]
a. Animal Model:
-
Species: Mouse
-
Strain: BALB/c mice.
b. This compound Administration:
-
Dosage: 0.1, 1, 10, and 25 mg/kg body weight, administered orally (p.o.).
-
Controls: Include a vehicle control group and a positive control group with a standard drug (e.g., clonazepam for anxiolytic effects, fluoxetine for antidepressant effects).
c. Behavioral Assessments:
-
Sedative Effects: Pentobarbital-induced sleep test (measure sleep onset and duration).
-
Anxiolytic Actions:
-
Elevated plus-maze.
-
Light-dark box test.
-
Open field test (time spent in the center).
-
-
Antidepressant-like Actions:
-
Tail suspension test.
-
Forced swimming test.
-
-
Motor Coordination: Rotarod test.
-
Anticonvulsant Activity: Strychnine-induced seizure test (measure onset of convulsions).
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in oxidative stress and inflammation.
Caption: this compound's dual role in activating the NRF2 antioxidant pathway and inhibiting the NF-κB inflammatory pathway.
Caption: Signaling pathways activated by this compound to promote neuritogenesis.
Experimental Workflow
A generalized workflow for in vivo studies of this compound is presented below.
Caption: A typical experimental workflow for evaluating this compound in animal models.
References
- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Metabolites of a Traditional Chinese Medicine [thermofisher.com]
Application Notes and Protocols for Preparing Gardenin A Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Gardenin A stock solutions for use in various research applications.
Physicochemical Properties of this compound
This compound is a polymethoxyflavone with neurotrophic, anti-inflammatory, and antioxidant properties. A clear understanding of its physical and chemical characteristics is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Chemical Formula | C₂₁H₂₂O₉ | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Solubility in DMSO | 8.27 mg/mL (19.77 mM) to 21.6 mg/mL (51.63 mM) | [1][2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). Following these steps will help ensure the stability and efficacy of the compound in downstream applications.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Determine the Desired Stock Concentration: Based on experimental needs, calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-purity DMSO to the tube.
-
To aid dissolution, it is recommended to use sonication and gentle warming.[1]
-
Vortex the solution intermittently.
-
If necessary, warm the solution in a water bath or on a heating block at a temperature not exceeding 37°C to facilitate complete dissolution.
-
Use an ultrasonic bath for short intervals to ensure the compound is fully dissolved.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots protected from light.[2]
-
For short-term storage (up to 1 month), store at -20°C.[2]
-
For long-term storage (up to 6 months), store at -80°C.[2]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Signaling Pathways Activated by this compound
This compound has been shown to promote neuritogenesis and exert neurotrophic effects through the activation of several key signaling pathways, including the MAPK/ERK, Protein Kinase A (PKA), and Protein Kinase C (PKC) pathways.[1][2]
References
Application Notes and Protocols for Neurite Outgrowth Assays with Gardenin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gardenin A in neurite outgrowth assays. This document includes detailed experimental protocols, quantitative data presentation, and a visualization of the underlying signaling pathways.
Introduction
This compound, a polymethoxyflavone, has demonstrated neurotrophic properties, specifically in promoting neuritogenesis. This makes it a compound of interest for research in neuroregeneration, neurodegenerative disease therapeutics, and drug discovery. The following protocols and data are primarily based on studies using the PC12 cell line, a well-established model for neuronal differentiation and neurite outgrowth.
Data Presentation
The neurotrophic effects of this compound on PC12 cells have been quantified, demonstrating a dose-dependent increase in neurite-bearing cells. The data from seminal studies are summarized below for clear comparison.
Table 1: Effect of this compound on the Percentage of Neurite-Bearing PC12 Cells
| Treatment Concentration (μM) | Percentage of Neurite-Bearing Cells (%) |
| Control (Vehicle) | Baseline |
| 10 | Significant Increase |
| 20 | Potent Increase |
Data summarized from studies including Chiu et al., 2013.[1]
Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced Neurite Outgrowth
| Treatment | Effect on Neurite Outgrowth | Implicated Pathway |
| This compound + K252a (TrkA inhibitor) | No inhibition | TrkA-independent |
| This compound + MEK1/2 inhibitor | Blocked | MAPK/ERK |
| This compound + PKA inhibitor | Blocked | PKA |
| This compound + PKC inhibitor | Blocked | PKC |
| This compound + KG-501 (CREB inhibitor) | Suppressed | CREB |
This table synthesizes findings that this compound-induced neuritogenesis is dependent on the MAPK/ERK, PKA, and PKC pathways, which converge on the transcription factor CREB.[1]
Experimental Protocols
Neurite Outgrowth Assay Using PC12 Cells
This protocol details the steps for assessing the neuritogenic effects of this compound on PC12 cells.
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Poly-L-lysine
-
24-well culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Plate Coating: Coat 24-well plates with poly-L-lysine to enhance cell adhesion.
-
Cell Seeding: Seed PC12 cells at a suitable density (e.g., 1 x 10^5 cells/well) in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., DMEM with 1% HS, 0.5% FBS) containing various concentrations of this compound (e.g., 10 μM, 20 μM). Include a vehicle control (DMSO) and a positive control (e.g., Nerve Growth Factor, NGF).
-
Incubation: Incubate the treated cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantification: Analyze the images to determine the percentage of neurite-bearing cells and to measure neurite length. A cell is considered neurite-bearing if it possesses at least one neurite equal to or longer than the cell body diameter.
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying this compound's effects, co-treatment with specific signaling pathway inhibitors can be performed.
Procedure:
-
Follow the general neurite outgrowth assay protocol as described above.
-
In separate wells, pre-incubate the PC12 cells with specific inhibitors for the MAPK/ERK (e.g., U0126), PKA (e.g., H89), or PKC (e.g., Gö 6983) pathways for 1 hour before adding this compound.
-
Add this compound (e.g., 20 μM) to the inhibitor-containing wells and incubate for the standard duration.
-
Image and quantify neurite outgrowth as previously described. A significant reduction in this compound-induced neurite outgrowth in the presence of an inhibitor indicates the involvement of that specific pathway.
Visualizations
Experimental Workflow for this compound Neurite Outgrowth Assay
Caption: Workflow for the this compound neurite outgrowth assay.
Signaling Pathway of this compound-Induced Neuritogenesis
Caption: Signaling cascade of this compound in promoting neurite outgrowth.
References
Application Notes and Protocols for Gardenin A-Induced PC12 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin A, a polymethoxyflavone, has been identified as a potent inducer of neuronal differentiation in rat pheochromocytoma (PC12) cells. This document provides detailed application notes and experimental protocols for utilizing this compound to study neuritogenesis and associated signaling pathways. PC12 cells, upon treatment with agents like Nerve Growth Factor (NGF), cease proliferation and extend neurites, serving as a valuable in vitro model for neuronal differentiation.[1][2] this compound offers an alternative, TrkA-independent mechanism to induce this differentiation, making it a valuable tool for neurobiology and drug discovery research.[3][4]
Data Presentation
The following table summarizes the effective concentration of this compound for inducing neurite outgrowth in PC12 cells based on available research.
| Compound | Effective Concentration Range | Observed Effect | Reference |
| This compound | 10-20 µM | Potent induction of neurite outgrowth and expression of neuronal differentiation markers. | [3][4] |
Signaling Pathway
This compound induces neurite outgrowth in PC12 cells through a signaling cascade that is independent of the TrkA receptor, which is the primary receptor for NGF. The pathway involves the activation of Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK), Protein Kinase C (PKC), and Protein Kinase A (PKA). These kinases then converge to phosphorylate the cAMP response element-binding protein (CREB), a transcription factor crucial for the expression of genes involved in neuronal differentiation and neuritogenesis.[3][4]
Experimental Protocols
The following are detailed protocols for the culture of PC12 cells, induction of differentiation with this compound, and assessment of neurite outgrowth.
PC12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing PC12 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:21187-73-5 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for Determining Gardenin A Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Gardenin A
This compound is a polymethoxyflavone, a type of flavonoid found in various plants, that has garnered interest for its diverse biological activities. Research has indicated its potential neurotrophic, antioxidant, and anti-inflammatory properties. Studies have shown that this compound can promote neurite outgrowth and neuronal differentiation, suggesting its potential in the context of neurodegenerative diseases.[1] Furthermore, it has been observed to alleviate alcohol-induced oxidative stress and inflammation in cell models by activating the AMPK/Nrf2 signaling pathway.[2] While much of the research has focused on its protective effects at non-toxic concentrations, understanding its cytotoxic potential at higher concentrations is crucial for defining its therapeutic window and identifying any potential anticancer applications.
The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound, such as this compound, on cell viability. This assay is instrumental in determining the half-maximal inhibitory concentration (IC50) of a compound, which is a key parameter in cytotoxicity studies.[5]
Application of MTT Assay for this compound
This protocol provides a detailed method to evaluate the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. By exposing cancer cells to a range of this compound concentrations, researchers can generate dose-response curves and calculate the IC50 value. This information is critical for:
-
Determining the concentration range at which this compound exhibits cytotoxic effects.
-
Screening different cancer cell lines for their sensitivity to this compound.
-
Providing preliminary data for further mechanistic studies into this compound's potential as an anticancer agent.
-
Establishing a safe concentration range for studies focusing on its non-cytotoxic, protective effects.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| e.g., MCF-7 | Breast Cancer | e.g., 48 | Enter your data | Your Experiment |
| e.g., A549 | Lung Cancer | e.g., 48 | Enter your data | Your Experiment |
| e.g., HeLa | Cervical Cancer | e.g., 48 | Enter your data | Your Experiment |
| e.g., HepG2 | Liver Cancer | e.g., 48 | Enter your data | Your Experiment |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
3.1. Materials
-
This compound (of high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)[6]
-
Humidified incubator (37°C, 5% CO2)
3.2. Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density in a 96-well plate. The optimal density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be high enough to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Prepare a series of dilutions of this compound in a complete culture medium from the stock solution. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a "vehicle control" group that receives the same concentration of DMSO as the highest concentration of this compound used.
-
Also, include an "untreated control" group that receives only fresh complete medium.
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells in triplicate.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the compound.
Day 4 (after 48h incubation): MTT Assay
-
After the incubation period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, including the cell-free blanks.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. If a reference wavelength is used, set it to 630 nm to subtract background absorbance.
-
Data Calculation:
-
Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Workflow for MTT Assay of this compound Cytotoxicity.
Caption: Known and Putative Signaling Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gardenin A in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein, leading to motor and cognitive deficits.[1][2] Recent research has identified Gardenin A, a polymethoxyflavone found in the South Asian shrub Gardenia resinifera, as a promising neuroprotective agent.[3][4] In preclinical studies utilizing animal models of Parkinson's disease, this compound has demonstrated the ability to mitigate both motor and cognitive symptoms, suggesting its potential as a therapeutic candidate.[3][5][6][7]
These application notes provide a comprehensive overview of the use of this compound in the A53T alpha-synuclein (α-syn) transgenic mouse model of Parkinson's disease. This document includes a summary of key quantitative data, detailed experimental protocols for in vivo studies, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in A53T α-Synuclein Mice
| Parameter | Vehicle Control (A53T Mice) | This compound (25 mg/kg) | This compound (100 mg/kg) | Wild-Type Control | Reference |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks | [3][5][6] |
| Administration | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage | [7] |
| Associative Memory (Freezing Time) | Significantly reduced vs. WT | No significant improvement | Significantly increased vs. Vehicle | Normal | [2] |
| Mobility (Open Field Test) | Significantly reduced vs. WT | No significant improvement | Significantly increased vs. Vehicle | Normal | [7] |
| Gait (Stance Width, Front Paws) | Significantly increased vs. WT | Not significantly different from Vehicle | Not significantly different from WT | Normal | [2] |
| Phosphorylated α-Synuclein (pSyn) Levels (Cortex & Hippocampus) | Robustly increased vs. WT | No significant reduction | Significantly reduced vs. Vehicle | Baseline | [2][7] |
| Tyrosine Hydroxylase (TH) Expression (Striatum) | Significantly reduced vs. WT | Attenuated reduction | Attenuated reduction | Normal | [3][5][6] |
| Cortical NRF2 Gene Expression | - | - | Significantly increased | - | [2] |
| Cortical HO-1 Gene Expression | - | - | Significantly increased | - | [2] |
| Cortical TNF-α Gene Expression | Significantly increased vs. WT | - | Significantly attenuated | Baseline | [2] |
| Cortical IL-6 Gene Expression | Significantly increased vs. WT | Significantly attenuated | Significantly attenuated | Baseline | [2] |
Experimental Protocols
Animal Model
The A53T alpha-synuclein (A53TSyn) transgenic mouse model is a widely used genetic model of Parkinson's disease that recapitulates key pathological features, including α-synuclein aggregation.[3][5][8]
This compound Formulation and Administration
a. Formulation: this compound is prepared for oral administration. While the exact vehicle composition can vary, a common approach for poorly soluble compounds like flavonoids is to use a suspension in a vehicle such as 0.5% or 2% methylcellulose in sterile water.[9] It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the methylcellulose solution to the final desired concentration.[9]
b. Administration Protocol: A53TSyn mice are treated with this compound via oral gavage for a period of four weeks.[3][5][6]
-
Dosage: 25 mg/kg and 100 mg/kg body weight.
-
Frequency: Once daily.
-
Control Groups:
-
Vehicle-treated A53TSyn mice.
-
Untreated wild-type littermates.
-
Behavioral Assessments
Behavioral testing is performed during the fourth week of treatment.[3][5][6]
a. Associative Memory: Fear Conditioning Test This test assesses hippocampus-dependent contextual fear memory.
-
Day 1: Conditioning:
-
Place the mouse in the conditioning chamber.
-
Allow a 2-minute habituation period.
-
Present an auditory cue (e.g., 80 dB tone) for 30 seconds.
-
In the last 2 seconds of the tone, deliver a mild foot shock (e.g., 0.5 mA for 0.5 seconds).
-
Repeat the tone-shock pairing multiple times (e.g., 4 times) with an inter-trial interval of 90 seconds.[10]
-
-
Day 2: Contextual Testing:
-
Place the mouse back into the same conditioning chamber without any auditory cues or shocks.
-
Record the total time the mouse spends "freezing" (complete immobility except for respiration) over a 6-minute period.[10]
-
-
Day 3: Cued Testing (Optional):
-
Place the mouse in a novel chamber with different contextual cues.
-
After a baseline period, present the auditory cue used during conditioning.
-
Measure freezing behavior in response to the cue.[10]
-
b. Motor Function and Gait Analysis: DigiGait™ The DigiGait™ system provides an automated and quantitative assessment of gait dynamics.
-
Acclimation:
-
Handle the mice for several days prior to testing.
-
On the day of testing, allow the mice to acclimate to the testing room.
-
Briefly acclimate the mice to the DigiGait treadmill by running it at a low speed (e.g., 15 cm/s) for approximately 30 seconds.[11]
-
-
Testing:
-
Data Analysis: The DigiGait software analyzes the video to extract various gait parameters, including:
-
Stride Length: The distance a paw travels in one stride.
-
Stance Width: The distance between the paws.
-
Braking and Propulsion Time: The duration of the braking and push-off phases of a stride.
-
Ataxia Coefficient: A measure of the variability in step timing.[11]
-
Post-Mortem Tissue Analysis
At the end of the four-week treatment period, mice are euthanized, and brain tissue is harvested for biochemical and histological analysis.
a. Tissue Preparation:
-
Deeply anesthetize the mouse.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS).
-
Section the brain coronally (e.g., 30-40 µm thickness) using a cryostat or vibratome.
b. Immunohistochemistry: This protocol is for the detection of phosphorylated α-synuclein (pS129-αSyn) and tyrosine hydroxylase (TH).
-
Blocking: Incubate free-floating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the sections in the primary antibody solution overnight at 4°C.
-
pS129-αSyn: Rabbit anti-pS129-αSyn (e.g., Abcam ab51253, 1:1000 dilution).[14]
-
TH: Mouse anti-TH antibody.
-
-
Secondary Antibody Incubation: Wash the sections in PBS and incubate with the appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence or confocal microscope.
c. Gene Expression Analysis (RT-qPCR): This protocol is for quantifying the mRNA levels of key genes in the NRF2 and NF-κB pathways in brain tissue (e.g., cortex).
-
RNA Extraction: Isolate total RNA from the brain region of interest using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based master mix with specific primers for the target genes (e.g., Nrf2, Hmox1 [HO-1], Tnf, Il6) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[15]
Visualizations
References
- 1. Treadmill Gait Analysis Does Not Detect Motor Deficits in Animal Models of Parkinson’s Disease or Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UA Research Takes Us One Step Closer to Better Parkinson’s Treatment - University of Alabama News [news.ua.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. SOP of fear conditioning test [ja.brc.riken.jp]
- 11. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 12. mousespecifics.com [mousespecifics.com]
- 13. Sensitivity and Specificity of Phospho-Ser129 α-Synuclein Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of pSer129-αSyn Pathology and Neurofilament Light-Chain Release across In Vivo, Ex Vivo, and In Vitro Models of Pre-Formed-Fibril-Induced αSyn Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Gardenin A on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system, is a key pathological feature of various neurodegenerative diseases. Gardenin A, a polymethoxyflavone, has emerged as a promising natural compound with potent anti-neuroinflammatory and neuroprotective properties.[1][2] Preclinical studies have demonstrated its ability to mitigate neuroinflammation by modulating key signaling pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response and the inhibition of the Nuclear Factor-kappa B (NF-κB) pro-inflammatory pathway.[2][3]
These application notes provide a comprehensive overview of the effects of this compound on neuroinflammation, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and conducting experiments to further elucidate the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in A53T-α-synuclein Mice
| Gene | Treatment Group | Relative Expression Change | Reference |
| TNFα | A53TSyn + 100 mg/kg this compound | Significantly Attenuated Increase | [2] |
| IL6 | A53TSyn + 100 mg/kg this compound | Significantly Attenuated Increase | [2] |
Table 2: Effect of this compound on Antioxidant Gene Expression in A53T-α-synuclein Mice
| Gene | Treatment Group | Relative Expression Change | Reference |
| NRF2 | A53TSyn + 100 mg/kg this compound | Significantly Increased | [2] |
| Target Antioxidant Genes | A53TSyn + 100 mg/kg this compound | Significantly Increased | [2] |
Signaling Pathways
This compound exerts its anti-neuroinflammatory effects by modulating the intricate crosstalk between the NRF2 and NF-κB signaling pathways.
NRF2 and NF-κB Signaling Crosstalk
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on neuroinflammation.
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
This protocol describes the induction of neuroinflammation in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent for RNA extraction
-
RIPA buffer with protease and phosphatase inhibitors for protein extraction
-
BCA Protein Assay Kit
-
ELISA kits for mouse TNF-α and IL-6
-
Antibodies for Western blotting and Immunofluorescence
Procedure:
-
Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 1 x 10^6 cells/mL and culture for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them with RIPA buffer for Western blot analysis or with TRIzol for RNA extraction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
Western Blot Analysis
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-p-p65 (1:1000)
-
Rabbit anti-iNOS (1:1000)
-
Rabbit anti-COX-2 (1:1000)
-
Rabbit anti-NRF2 (1:1000)
-
Rabbit anti-HO-1 (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence Staining for p65 Nuclear Translocation
Procedure:
-
Cell Culture on Coverslips: Seed BV-2 cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound and/or LPS as described in the in vitro model.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with rabbit anti-p65 antibody (1:200) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled anti-rabbit secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory conditions. Its mechanism of action, centered on the dual regulation of the NRF2 and NF-κB pathways, offers a multi-targeted approach to mitigating the complex pathology of neuroinflammation. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the anti-neuroinflammatory effects of this compound, paving the way for further preclinical and clinical development.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Blood-Brain Barrier Permeability of Gardenin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin A, a polymethoxyflavone found in medicinal plants, has demonstrated a range of neuropharmacological effects, including neurotrophic, anxiolytic, antidepressant, and anticonvulsant activities.[1][2][3] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This document provides detailed application notes and protocols for assessing the BBB permeability of this compound, summarizing key quantitative data and outlining experimental methodologies.
Recent studies have confirmed that this compound is capable of penetrating the blood-brain barrier.[4][5] In a study using A53T-α-synuclein overexpressing (A53TSyn) mice, a model for Parkinson's disease, orally administered this compound was readily detectable in the brain.[5][6] This proven brain bioavailability underscores the therapeutic potential of this compound for neurological disorders.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for predicting its ability to cross the BBB.
| Property | Value | Source |
| Molecular Formula | C21H22O9 | [7][8] |
| Molecular Weight | 418.39 g/mol | [3][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][9] |
Quantitative Data: In Vivo BBB Permeability of this compound
A study in A53TSyn mice provides quantitative evidence of this compound's ability to cross the BBB after oral administration.
| Animal Model | Dosage | Administration Route | Brain Concentration | Analytical Method | Reference |
| A53TSyn Mice | 25 mg/kg | Oral Gavage | Detectable levels | UPLC-MRM | [4] |
| A53TSyn Mice | 100 mg/kg | Oral Gavage | Significantly increased levels compared to 25 mg/kg | UPLC-MRM | [4] |
Note: Specific concentration values in ng/g of brain tissue were presented graphically in the source publication. The data indicates a dose-dependent increase in brain concentration.
Experimental Protocols
In Vivo Assessment of this compound BBB Permeability in Mice
This protocol is based on methodologies reported for detecting this compound in the brain tissue of mice.[4]
1. Animal Model:
-
A53T-α-synuclein overexpressing (A53TSyn) mice or other relevant rodent models.
-
Age and weight-matched male and female mice should be used.
2. Reagents and Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Internal Standard (e.g., Nobiletin, a structurally related polymethoxyflavonoid)[4]
-
Anesthesia (e.g., isoflurane)
-
Saline, ice-cold
-
Homogenization buffer
-
Acetonitrile or other suitable organic solvent for extraction
-
UPLC-MRM or LC-MS/MS system
3. Dosing and Sample Collection:
-
Administer this compound orally (gavage) at desired doses (e.g., 25 mg/kg and 100 mg/kg).[4] A vehicle control group should be included.
-
At a predetermined time point post-administration (e.g., after 4 weeks of daily dosing), anesthetize the mice.[4]
-
Perform cardiac perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain and dissect specific regions if required (e.g., cortex, hippocampus, deep gray matter).[4]
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.
4. Sample Preparation for UPLC-MRM Analysis:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Spike the homogenate with a known concentration of the internal standard (e.g., 10 nM Nobiletin) to monitor extraction efficiency.[4]
-
Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate this compound and the internal standard.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.
5. UPLC-MRM Analysis:
-
Develop a sensitive and specific UPLC-MRM method for the detection and quantification of this compound and the internal standard.
-
Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good peak separation.
-
Optimize mass spectrometry parameters (ion transitions, collision energies, etc.) for both analytes.
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the prepared brain tissue extracts and quantify the concentration of this compound by normalizing to the internal standard and comparing to the calibration curve.
In Vitro BBB Permeability Assessment using a Transwell Model
This protocol describes a general approach for evaluating the permeability of this compound across an in vitro BBB model.
1. Cell Culture:
-
Use a co-culture model of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes for a more physiologically relevant barrier.
-
Culture hCMEC/D3 cells on the apical side (upper chamber) of a Transwell insert (e.g., 0.4 µm pore size).
-
Culture human astrocytes on the basolateral side (bottom of the well).
-
Allow the cells to form a confluent monolayer with tight junctions.
2. Barrier Integrity Measurement:
-
Monitor the formation of a tight endothelial barrier by measuring the transendothelial electrical resistance (TEER) using a volt-ohm meter.
-
Alternatively, assess paracellular permeability using a fluorescent marker that is typically impermeable to the BBB, such as Lucifer yellow or fluorescein isothiocyanate (FITC)-dextran.
3. Permeability Assay:
-
Once a stable and high TEER value is achieved, replace the medium in the apical chamber with a medium containing a known concentration of this compound.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect the final concentrations from both the apical and basolateral chambers, as well as the cell lysate from the endothelial monolayer.
-
Analyze the concentration of this compound in all samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport of this compound to the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of this compound in the apical chamber.
-
Visualizations
Caption: In vivo experimental workflow for assessing this compound BBB permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Anti-anxiety | Anti-depression | TargetMol [targetmol.com]
- 4. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H22O9 | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Troubleshooting & Optimization
Technical Support Center: Improving Gardenin A Solubility for In Vitro Assays
Welcome to the technical support center for Gardenin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polymethoxylated flavonoid with various reported biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility, which can lead to precipitation in aqueous cell culture media, affecting the accuracy and reproducibility of in vitro experiments.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vitro assays, DMSO is the most commonly used solvent due to its miscibility with cell culture media and relatively low cytotoxicity at low concentrations.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your final culture volume. Instead, perform a stepwise or serial dilution, first into a smaller volume of pre-warmed media, and then add this intermediate dilution to the final volume.[3]
-
Vortexing/Mixing: Ensure thorough mixing by gentle vortexing or pipetting up and down immediately after adding the this compound solution to the media.
-
Temperature: Use pre-warmed cell culture media (37°C) when preparing your working solutions.
-
Check for Saturation: You may be exceeding the solubility limit of this compound in the final medium. Try lowering the final concentration of this compound in your assay.
Q5: How should I store my this compound stock solution?
A5: Store the this compound powder desiccated at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes available quantitative solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 8.27 | 19.77 | May require warming and sonication.[4] |
| DMSO | 21.6 | 51.63 | Sonication and heating are recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 418.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.184 mg of this compound.
-
Dissolving: a. Add the weighed this compound powder to a sterile vial. b. Add the calculated volume of DMSO to the vial. For a 10 mM solution from 4.184 mg, add 1 mL of DMSO. c. Vortex the solution vigorously for 1-2 minutes.
-
Warming and Sonication (if necessary): a. If the this compound does not fully dissolve, warm the vial in a 37°C water bath or incubator for 10-15 minutes. b. After warming, vortex the solution again. c. If solids are still visible, sonicate the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution (Recommended): a. Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium in a sterile tube. This will give you a 1 mM intermediate solution. b. Vortex gently to mix.
-
Final Dilution: a. Add the appropriate volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of media. b. Mix thoroughly by gentle pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium. In this example, you would add 0.1% DMSO.
-
Immediate Use: Use the prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon storage. | The stock solution is supersaturated or has been stored improperly. | 1. Warm the stock solution to 37°C and vortex/sonicate to redissolve.2. If precipitation persists, consider preparing a fresh, lower concentration stock solution.3. Ensure proper storage at -20°C or -80°C in tightly sealed vials. |
| Cloudiness or precipitate appears immediately upon adding the stock solution to the cell culture medium. | "Salting out" effect due to the rapid change in solvent polarity. | 1. Use a stepwise dilution method as described in Protocol 2.2. Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing.3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Cells in the treated wells show signs of stress or death, even at low this compound concentrations. | DMSO toxicity. | 1. Reduce the final DMSO concentration in your assay.2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.3. Ensure your vehicle control is at the exact same DMSO concentration as your treated samples. |
| Inconsistent or non-reproducible results between experiments. | - Incomplete dissolution of this compound.- Degradation of the compound.- Precipitation of the compound during the assay. | 1. Always ensure your stock solution is completely clear before use.2. Prepare fresh working solutions for each experiment.3. Visually inspect your culture plates under a microscope after adding the compound to check for any precipitation. |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in in vitro assays.
This compound Signaling Pathways
This compound is known to activate the MAPK/ERK, PKA, and PKC signaling pathways, which are crucial for its neurotrophic effects. It also modulates the AMPK/Nrf2 pathway, which is involved in its antioxidant and anti-inflammatory properties.
Caption: Simplified overview of signaling pathways modulated by this compound.
This technical support guide provides a starting point for working with this compound. For further assistance, please consult the product-specific information provided by your supplier.
References
Gardenin A Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Gardenin A in various laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a polymethoxyflavonoid, is soluble in several organic solvents. Common choices for laboratory use include Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and acetone.[1] For biological assays, DMSO is frequently used to prepare stock solutions.
Q2: What are the general recommendations for storing this compound powder and stock solutions?
A2: For long-term storage, solid this compound should be kept in a desiccated environment at -20°C to prevent degradation.[1] Short-term storage (days to weeks) at 0-4°C is also acceptable.
Stock solutions, particularly in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[2] It is highly recommended to protect solutions from light and to prepare fresh solutions for immediate use whenever possible to avoid degradation.[2] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may impact stability.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, flavonoids, in general, exhibit greater stability in acidic to neutral conditions.[3] In alkaline solutions, flavonoids are more susceptible to degradation. Therefore, for experiments involving aqueous buffers, it is advisable to maintain a pH below 7 to minimize potential degradation of this compound.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids can be sensitive to light. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Ensure proper storage conditions (-20°C or -80°C, protected from light).[2] Use high-purity, anhydrous DMSO as residual water can affect stability.[4] |
| Precipitate formation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to 37°C and use an ultrasonic bath to aid in re-dissolving the compound.[5] Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of biological activity over time | Chemical degradation of this compound in the experimental medium. | Minimize the incubation time of this compound in aqueous or high-pH media. Conduct a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Appearance of unknown peaks in HPLC/UPLC analysis | Degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is stability-indicating. |
Stability Data Summary
While specific public data on the degradation kinetics of this compound is scarce, the following table provides an illustrative summary of expected stability based on general knowledge of polymethoxyflavonoids. Researchers should perform their own stability studies for precise data under their specific experimental conditions.
| Solvent | Storage Temperature | Light Exposure | Expected Stability (Illustrative Half-life) | Notes |
| DMSO | -80°C | Dark | > 6 months | Recommended for long-term storage of stock solutions.[2] |
| DMSO | -20°C | Dark | ~ 1 month | Suitable for short-term storage of stock solutions.[2] |
| Ethanol | 4°C | Dark | Weeks | Stability is generally good, but lower than in frozen DMSO. |
| Aqueous Buffer (pH < 7) | 4°C | Dark | Days | Stability is pH-dependent; acidic conditions are preferred.[3] |
| Aqueous Buffer (pH > 7) | 4°C | Dark | Hours to Days | Prone to degradation in alkaline conditions. |
Experimental Protocols
Protocol 1: General Procedure for Solubility and Short-Term Stability Assessment
This protocol outlines a basic workflow for determining the solubility and preliminary stability of this compound in a chosen solvent.
Caption: Workflow for solubility and stability assessment.
Methodology:
-
Preparation: Accurately weigh a small amount of this compound. Add the desired solvent in small increments. After each addition, vortex and sonicate the sample, gently warming to 37°C if necessary, until the compound is fully dissolved or a saturated solution is achieved.[5]
-
Solubility Assessment: Visually inspect the solution for any undissolved particles. If the compound dissolves completely, the solubility is at least the concentration prepared. For a saturated solution, centrifuge and analyze the supernatant to determine the exact solubility.
-
Stability Assessment: Store the prepared solution under the desired conditions (e.g., specific temperature, light or dark). At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze it using a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound.[6]
Protocol 2: Forced Degradation Study for a Stability-Indicating HPLC Method
Forced degradation studies are essential to develop an analytical method that can separate the parent compound from its degradation products.
Caption: Forced degradation study workflow.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in an appropriate solvent mixture (e.g., methanol/water).
-
Apply Stress Conditions: Expose the solutions to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solution to UV or fluorescent light.
-
-
Neutralization and Analysis: At various time points, withdraw samples. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using an HPLC method with a photodiode array (DAD) or mass spectrometry (MS) detector.
-
Method Validation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak, and the peak purity of the parent compound can be demonstrated.
Signaling Pathway
This compound has been shown to promote neuritogenesis through the activation of several signaling pathways. The diagram below illustrates the involved pathways.
Caption: this compound signaling pathways in neuritogenesis.
References
- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gardenin A for Neurite Outgrowth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gardenin A concentration in neurite outgrowth experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for promoting neurite outgrowth?
This compound is a polymethoxyflavone that has demonstrated neuroprotective properties. Emerging evidence suggests its potential in promoting neuritogenesis, the process of neurite extension from a neuron.[1] This makes it a compound of interest for research into neuronal development, regeneration, and potential therapeutic applications in neurodegenerative diseases.
Q2: What is the optimal concentration range for this compound to promote neurite outgrowth?
The optimal concentration of this compound for neurite outgrowth is a critical parameter to determine empirically for each specific cell line and experimental condition. Based on studies with structurally similar flavonoids that promote neurite outgrowth in PC12 cells, a starting concentration range of 0.3 µM to 10 µM is recommended for initial dose-response experiments.[2][3] It is crucial to perform a dose-response analysis to identify the concentration that yields the maximal effect without inducing cytotoxicity.
Q3: Which neuronal cell lines are suitable for studying the effects of this compound on neurite outgrowth?
Commonly used and well-characterized neuronal cell lines for neurite outgrowth assays include:
-
PC12 (rat pheochromocytoma): This cell line differentiates and extends neurites in response to nerve growth factor (NGF) and other stimuli, making it a classic model for studying neuritogenesis.[2][3][4]
-
SH-SY5Y (human neuroblastoma): These cells can be differentiated into a neuronal phenotype with agents like retinoic acid and brain-derived neurotrophic factor (BDNF), providing a human cell-based model.[5][6]
-
Neuro2a (N2a) (mouse neuroblastoma): This is another widely used cell line that can be induced to differentiate and extend neurites.
The choice of cell line should be guided by the specific research question and the desired cellular context (e.g., rodent vs. human).
Q4: What are the key signaling pathways potentially involved in this compound-induced neurite outgrowth?
While the specific pathways for this compound are still under investigation, flavonoids with similar structures have been shown to promote neurite outgrowth through the activation of key signaling cascades such as:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and growth, and its activation has been linked to neurite elongation.[7]
-
MAPK/ERK Pathway: This cascade is a central regulator of neuronal differentiation and neurite extension.[5]
-
CREB (cAMP response element-binding protein): As a downstream target of both PI3K/Akt and MAPK/ERK pathways, the phosphorylation and activation of CREB can regulate the transcription of genes essential for neuronal plasticity and survival.[8][9][10][11][12]
It is hypothesized that this compound may exert its effects through one or a combination of these pathways.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable neurite outgrowth after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration may be too low to elicit a response. 2. Inadequate Differentiation Stimulus: For cell lines like SH-SY5Y, a primary differentiation agent (e.g., retinoic acid) may be required in addition to this compound. 3. Cell Health Issues: Cells may be unhealthy, stressed, or at an incorrect passage number. 4. Incorrect Assay Duration: The incubation time with this compound may be too short. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). 2. Ensure the basal differentiation protocol for your chosen cell line is optimized. Consider co-treatment with a low concentration of a known neurotrophic factor like NGF for PC12 cells. 3. Use healthy, low-passage cells. Monitor cell morphology and viability prior to the experiment. 4. Extend the incubation period (e.g., 48-72 hours) and perform a time-course experiment. |
| High cell death or cytotoxicity observed. | 1. This compound Concentration is Too High: High concentrations of any compound can be toxic. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Poor Cell Culture Conditions: Suboptimal media, serum, or incubator conditions can lead to cell stress and death. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your cell line. Use concentrations well below the toxic level for neurite outgrowth experiments.[13] 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments. 3. Maintain optimal cell culture conditions and ensure all reagents are fresh and sterile. |
| High variability in neurite length between experiments. | 1. Inconsistent Cell Seeding Density: Uneven cell distribution can affect cell-to-cell signaling and neurite growth. 2. Inconsistent Reagent Preparation: Variations in the concentration of this compound or other reagents. 3. Subjective Measurement of Neurite Length: Manual measurement can introduce bias. | 1. Ensure a single-cell suspension before plating and use techniques to promote even cell distribution (e.g., gentle swirling of the plate). 2. Prepare fresh stock solutions of this compound and other critical reagents for each experiment. 3. Utilize automated image analysis software for unbiased and consistent quantification of neurite length and branching.[14] |
| Clumped or aggregated cells, making neurite analysis difficult. | 1. High Cell Seeding Density: Overly dense cultures can lead to cell aggregation. 2. Incomplete Cell Dissociation: Cells were not properly dissociated into a single-cell suspension before plating. | 1. Optimize the cell seeding density to ensure individual cells have adequate space for neurite extension. 2. Ensure complete cell dissociation using appropriate enzymes (e.g., trypsin) and mechanical trituration. |
Quantitative Data Summary
The following table presents a hypothetical dose-response for this compound based on typical results observed for other neurite-promoting flavonoids. Researchers should generate their own data for their specific experimental conditions.
| This compound Concentration (µM) | Average Neurite Length (µm/cell) | Percentage of Differentiated Cells (%) |
| 0 (Control) | 15 ± 2.1 | 10 ± 1.5 |
| 0.3 | 25 ± 3.5 | 20 ± 2.8 |
| 1 | 45 ± 5.2 | 40 ± 4.1 |
| 3 | 60 ± 6.8 | 55 ± 5.3 |
| 10 | 50 ± 5.9 | 45 ± 4.7 |
| 30 | 30 ± 4.1 (potential cytotoxicity) | 30 ± 3.9 (potential cytotoxicity) |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
-
Cell Seeding:
-
Coat 24-well plates with an appropriate substrate (e.g., collagen type IV or poly-L-lysine).
-
Seed PC12 cells at a density of 2 x 10³ cells per well in complete medium and allow them to attach for 24 hours.[3]
-
-
Differentiation and Treatment:
-
Replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% horse serum).
-
Add this compound at various concentrations (e.g., 0.3, 1, 3, 10 µM) to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL NGF).
-
-
Incubation:
-
Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for a neuronal marker such as β-III tubulin to visualize neurites. Use a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of branches, and the percentage of differentiated cells using image analysis software.[14]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[13]
-
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway for this compound-Induced Neurite Outgrowth
Caption: Proposed signaling cascade for this compound-induced neurite outgrowth.
Diagram 2: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration for neurite outgrowth.
References
- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Independent Effects of CREB on Neuronal Survival and Differentiation during Mouse Cerebral Cortex Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Independent Effects of CREB on Neuronal Survival and Differentiation during Mouse Cerebral Cortex Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
potential off-target effects of Gardenin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gardenin A in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability | 1. Off-target kinase inhibition: Flavonoids can have broad kinase inhibitory activity at higher concentrations, potentially affecting cell survival pathways. 2. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. 3. Compound degradation: Improper storage can lead to degradation products with altered activity. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your cell type that elicits the desired effect without significant toxicity. 2. Screen for off-target kinase activity: If unexpected toxicity is observed, consider a broad-spectrum kinase inhibitor panel to identify potential off-target interactions. 3. Control for solvent effects: Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cells. 4. Verify compound integrity: Use fresh stocks of this compound and store them as recommended (-20°C for short-term, -80°C for long-term, protected from light)[1]. |
| Inconsistent or No Induction of Neurite Outgrowth | 1. Suboptimal cell density: Cell-to-cell contact can influence differentiation. 2. Incorrect concentration of this compound: The effective concentration for neuritogenesis can be narrow. 3. Serum interference: Components in serum may interfere with this compound activity. | 1. Optimize cell seeding density: Test a range of cell densities to find the optimal condition for neurite outgrowth in your specific cell line. 2. Titrate this compound concentration: Perform a detailed dose-response analysis to identify the most effective concentration. A common starting point is 10-20 µM[1]. 3. Reduce serum concentration: Conduct experiments in low-serum media to minimize interference. |
| Unexpected Changes in Gene Expression or Signaling Pathways | 1. Activation of unintended pathways: this compound may have effects beyond its known targets. 2. Cross-reactivity with other signaling molecules: As a flavonoid, it may interact with various cellular components. | 1. Perform pathway analysis: Use techniques like RNA sequencing or proteomic analysis to identify unexpectedly altered pathways. 2. Use specific inhibitors: To confirm the involvement of a suspected off-target pathway, use a known inhibitor for that pathway in conjunction with this compound. |
| Variability in Sedative, Anxiolytic, or Antidepressant-like Effects in Animal Models | 1. Dosing and administration route: The observed neuropharmacological effects are dose-dependent. 2. Involvement of multiple neurotransmitter systems: Effects may be mediated by complex interactions with GABAergic and noradrenergic systems. | 1. Optimize dosing regimen: Conduct dose-escalation studies to determine the optimal dose for the desired effect in your animal model. Sedative effects have been noted at higher doses (e.g., 25 mg/kg in mice)[1]. 2. Investigate neurotransmitter system involvement: Use specific receptor antagonists (e.g., for GABA-A or α2-adrenergic receptors) to dissect the mechanism of action. |
Potential Off-Target Effects of this compound
While specific off-target screening data for this compound is not extensively available in the public domain, researchers should be aware of potential unintended interactions based on its chemical class (polymethoxyflavone) and its known mechanisms of action.
Inferred Potential Off-Target Considerations:
-
Kinase Inhibition: Flavonoids are known to interact with the ATP-binding site of various kinases. At higher concentrations, this compound could potentially inhibit kinases beyond the MAPK/ERK pathway.
-
GPCR and Ion Channel Modulation: Due to its neuroactive properties, cross-reactivity with other G-protein coupled receptors (GPCRs) or ion channels involved in neurotransmission is a possibility.
-
Metabolic Enzyme Interaction: Flavonoids can modulate the activity of metabolic enzymes, which could influence the metabolism of other compounds in co-treatment studies.
Researchers encountering unexpected results are encouraged to consider these possibilities and employ appropriate pharmacological tools to investigate them.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound's known activities.
MAPK/ERK Activation Assay (Cell-Based ELISA)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 2-4 hours.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 15-120 minutes)[1].
-
Fixation and Permeabilization: Aspirate the medium, and fix the cells with 4% paraformaldehyde for 20 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Normalization: To control for cell number, perform a parallel total ERK1/2 ELISA or a total protein assay.
PKA and PKC Activity Assays (Colorimetric)
-
Sample Preparation: Prepare cell or tissue lysates according to the manufacturer's instructions for a commercial PKA or PKC activity assay kit.
-
Assay Plate Preparation: Add the prepared samples and standards to the wells of the substrate-coated microplate provided in the kit.
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for 90 minutes.
-
Antibody Incubation: Add a phospho-specific substrate antibody followed by an HRP-conjugated secondary antibody, with appropriate incubation and wash steps as per the kit protocol.
-
Signal Development: Add a TMB substrate and incubate until color develops.
-
Stop Reaction and Read Plate: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate PKA or PKC activity based on the standard curve.
NRF2 Pathway Activation Assay (Reporter Assay)
-
Cell Transfection: Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
Cell Seeding and Treatment: Plate the transfected cells and treat with this compound or a known NRF2 activator (positive control) for a specified duration.
-
Cell Lysis: Lyse the cells using a buffer compatible with the reporter protein.
-
Reporter Gene Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Normalization: Normalize the reporter activity to a co-transfected control plasmid or to total protein concentration to account for variations in transfection efficiency and cell number.
NF-κB Inhibition Assay (Translocation Assay)
-
Cell Seeding and Treatment: Seed cells on a 96-well imaging plate. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, for 30-60 minutes.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the MAPK/ERK assay protocol.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of the p65 signal in the nucleus versus the cytoplasm.
Visualizations
Signaling Pathways of this compound
References
preventing Gardenin A precipitation in media
Welcome to the Technical Support Center for Gardenin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound is a polymethoxyflavone known for its neurotrophic, antioxidant, and anti-inflammatory properties. It is sparingly soluble in water but soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.
Q2: Why does my this compound precipitate when I add it to my cell culture media?
This compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound in a solvent like DMSO is diluted into the aqueous media, the this compound can come out of solution and form a precipitate. This is a common issue with hydrophobic compounds in cell culture.[2][3]
Q3: What is the recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.[4][5][6] Some robust cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent.[5]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides several methods to prevent this compound precipitation in your cell culture media.
Method 1: Optimizing Stock Solution and Dilution Technique
The initial preparation of your this compound stock solution is critical.
Issue: this compound precipitates immediately upon addition to the cell culture medium.
Possible Cause: The stock solution is too concentrated, or the dilution method is causing rapid solvent exchange.
Solution:
-
Prepare a high-concentration primary stock in 100% DMSO. Use sonication and gentle warming to ensure complete dissolution.
-
Perform serial dilutions. Instead of adding the highly concentrated primary stock directly to your media, perform an intermediate dilution step in a smaller volume of media or phosphate-buffered saline (PBS).
-
Slowly add the diluted stock to the final volume of media while gently vortexing or swirling. This gradual addition helps to prevent the rapid change in solvent polarity that can cause precipitation.
Method 2: Utilizing a Surfactant (Tween® 80)
Non-ionic surfactants can help to keep hydrophobic compounds in solution.
Issue: this compound still precipitates even with optimized dilution techniques.
Possible Cause: The hydrophobicity of this compound requires additional measures to maintain its solubility in the aqueous environment of the cell culture media.
Solution: Incorporate Tween® 80, a non-ionic surfactant, into your protocol. Tween® 80 has been shown to increase the solubility of other flavonoids in aqueous solutions.[7][8]
Experimental Protocol: Preparing this compound with Tween® 80
-
Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water. Filter-sterilize this solution through a 0.22 µm filter.
-
In a sterile microcentrifuge tube, add the required volume of your this compound DMSO stock solution.
-
Add the 10% Tween® 80 stock solution to the this compound/DMSO mixture to achieve a final Tween® 80 concentration that is 5-10 times the molar concentration of this compound. Vortex thoroughly.
-
Slowly add this mixture to your pre-warmed cell culture medium with gentle swirling.
-
The final concentration of Tween® 80 in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid cellular toxicity. Always include a vehicle control with Tween® 80 and DMSO.
Method 3: Employing a Carrier Molecule (Hydroxypropyl-β-Cyclodextrin)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a derivative commonly used in cell culture applications.[9][10][11]
Issue: Alternative methods are needed to deliver this compound to cells without using surfactants or to further enhance solubility.
Possible Cause: The experimental system is sensitive to surfactants, or a higher concentration of soluble this compound is required.
Solution: Prepare an inclusion complex of this compound with HP-β-CD.
Experimental Protocol: Preparing this compound/HP-β-CD Inclusion Complex
-
Prepare a stock solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Gentle warming may be required for dissolution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Add the this compound solution dropwise to the HP-β-CD solution while stirring vigorously. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilize (freeze-dry) the solution to obtain a powder of the this compound/HP-β-CD inclusion complex.
-
The resulting powder can be dissolved directly in cell culture medium. Determine the concentration of this compound in the complex for accurate dosing.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 8.27 - 21.6 mg/mL (19.77 - 51.63 mM) | Ultrasonic and warming recommended.[9][12] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Recommended Maximum Final Concentrations of Solubilizing Agents in Cell Culture
| Agent | Recommended Max. Final Concentration | Considerations |
| DMSO | 0.1% - 0.5% (v/v) | Cell line dependent, always use a vehicle control.[5][6] |
| Tween® 80 | ≤ 0.1% (v/v) | Can have cytotoxic effects at higher concentrations. |
| HP-β-CD | Varies | Generally considered safe, but high concentrations can affect cell membranes. |
Visualizations
Signaling Pathways of this compound
This compound is known to activate several signaling pathways, including the MAPK/ERK, Protein Kinase C (PKC), and Protein Kinase A (PKA) pathways, which are involved in promoting neuritogenesis.
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Preventing Precipitation
This workflow outlines the decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting Gardenin A variability in experiments
Welcome to the technical support center for Gardenin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential variability in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polymethoxyflavone, a type of flavonoid, with the chemical formula C₂₁H₂₂Oⲉ[1]. It has been identified as an orally active compound with neurotrophic effects[2][3]. Its primary mechanism of action involves the activation of several signaling pathways, including MAPK/ERK, Protein Kinase C (PKC), and Protein Kinase A (PKA)[2][3]. These pathways are crucial for promoting neurite outgrowth and neuronal differentiation. Additionally, this compound has been shown to modulate the NRF2-regulated antioxidant pathway and inhibit the NFκB-dependent pro-inflammatory pathway[4][5].
Q2: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[6]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. One supplier suggests a solubility of 21.6 mg/mL (51.63 mM) in DMSO, noting that sonication and warming may be necessary[2].
-
Stock Solution Storage: Store stock solutions in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable. Always protect the stock solution from light[3].
-
Powder Storage: Un-dissolved this compound powder can be stored at -20°C for up to 3 years[2].
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. In PC12 cells, concentrations between 10-20 µM have been shown to potently induce neurite outgrowth over a 48-hour period[3]. A concentration of 10 µM has been used to increase the expression of neuronal differentiation markers[3]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Has this compound been used in animal studies?
Yes, this compound has been used in several in vivo studies. In mouse models of Parkinson's disease, oral administration of 25 mg/kg and 100 mg/kg has been shown to improve motor and cognitive symptoms[5][7]. In other neuropharmacological studies in mice, doses ranging from 0.1 to 25 mg/kg (p.o.) have been used to evaluate its sedative, anxiolytic, antidepressant, and anticonvulsant effects[8].
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | Improper dissolution or precipitation of this compound: The compound may not be fully dissolved or may have precipitated out of the solution upon dilution into aqueous media. | Ensure the stock solution in DMSO is clear. When diluting into cell culture media, add the media to the stock solution dropwise while vortexing to prevent precipitation[9]. Visually inspect the final working solution for any signs of precipitation. Warming the tube to 37°C and using an ultrasonic bath can aid in dissolution[6]. |
| Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution upon preparation and store it at -80°C for long-term use. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment[3]. | |
| Cell line variability: Different cell lines may have varying sensitivity to this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. It is also advisable to regularly check for mycoplasma contamination, which can alter cellular responses. | |
| Lot-to-lot variability of this compound: Different batches of the compound may have slight differences in purity or activity[10][11][12]. | If you observe a sudden change in results after switching to a new lot of this compound, consider performing a side-by-side comparison with the previous lot using a standard assay. Contact the supplier for information on their quality control procedures. | |
| High background or off-target effects | Concentration is too high: Using an excessively high concentration of this compound may lead to non-specific effects. | Optimize the working concentration by performing a dose-response experiment and selecting the lowest concentration that gives the desired biological effect. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells and may interfere with the experimental results. | Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5% and ideally below 0.1%[13]. Include a vehicle control (media with the same concentration of DMSO) in all experiments. | |
| Variability in Western Blot results | Inconsistent protein loading: Unequal amounts of protein loaded onto the gel will lead to variability in band intensity. | Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
| Suboptimal antibody concentrations: Incorrect primary or secondary antibody dilutions can result in weak signals or high background. | Titrate your primary and secondary antibodies to determine the optimal dilution for your specific experimental conditions. | |
| Inconsistent cell viability assay results | Assay timing: The timing of the assay relative to this compound treatment can significantly impact the results. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental question. |
| Choice of viability assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the outcome. | Consider the mechanism of action of this compound and choose a viability assay that is appropriate for your hypothesis. For example, an MTT or MTS assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity[14][15]. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for a 96-well plate format and is a common method for assessing cell viability based on metabolic activity[16][17].
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Western Blot Protocol for Phospho-ERK Analysis
This protocol outlines the key steps for detecting the phosphorylation of ERK, a downstream target of one of the pathways activated by this compound[18][19][20][21].
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| Molecular Weight | 418.4 g/mol | Chemical Property | [1] |
| Solubility in DMSO | 21.6 mg/mL (51.63 mM) | Reagent Preparation | [2] |
| Effective Concentration (in vitro) | 10-20 µM | Neurite outgrowth in PC12 cells | [3] |
| Effective Dose (in vivo) | 25-100 mg/kg (p.o.) | Parkinson's disease mouse model | [5][7] |
| Storage (Powder) | -20°C for 3 years | Reagent Stability | [2] |
| Storage (Stock Solution) | -80°C for 6 months | Reagent Stability | [3] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for this compound studies.
References
- 1. This compound | C21H22O9 | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Anti-anxiety | Anti-depression | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jrmds.in [jrmds.in]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Gardenin A in Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Gardenin A in fluorescent assays. Given its nature as a polymethoxyflavone (PMF), this compound has the potential to interfere with fluorescence-based measurements. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a polymethoxyflavone, a type of flavonoid compound. It is investigated for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Research suggests that this compound may activate the NRF2-regulated antioxidant pathway and inhibit the NFκB-dependent pro-inflammatory pathway[1][2].
Q2: Can this compound interfere with my fluorescent assay?
Yes. Like many flavonoids, this compound has intrinsic fluorescent properties (autofluorescence) that can interfere with fluorescent assays[3][4]. This interference can lead to inaccurate measurements, often manifesting as false positives or false negatives, depending on the assay design.
Q3: What are the common mechanisms of interference by compounds like this compound?
The primary mechanisms of interference from fluorescent compounds like this compound in high-throughput screening (HTS) and other fluorescence-based assays include:
-
Autofluorescence: The compound itself emits light at wavelengths that overlap with the excitation or emission spectra of the assay's fluorophore, leading to an artificially high signal.
-
Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal.
-
Nonspecific Interactions: As a flavonoid, this compound may be classified as a Pan-Assay Interference Compound (PAINS). PAINS are known to interact non-specifically with various proteins and assay components, which can lead to misleading results[3][5][6].
Q4: How can I determine if this compound is interfering with my assay?
The most direct method is to run a control experiment. Measure the fluorescence of a sample containing only this compound in the assay buffer, without the fluorescent probe or biological material. If you observe a significant signal at the assay's emission wavelength, it indicates that this compound is autofluorescent under your experimental conditions.
Troubleshooting Guide
Problem 1: High background fluorescence in the presence of this compound.
This is a strong indication of this compound autofluorescence.
Solutions:
-
Spectral Shift: If possible, switch to a fluorescent probe that has excitation and emission spectra outside the range of this compound's fluorescence. Red-shifted dyes are often less susceptible to interference from autofluorescent compounds, which typically fluoresce in the blue-green region.
-
Background Subtraction: A common and effective method is to subtract the background fluorescence caused by this compound. This requires measuring the fluorescence of control wells containing this compound at the same concentration as your experimental wells but without the assay's specific fluorescent reporter.
-
Simple Subtraction: For each experimental well, subtract the average fluorescence intensity of the corresponding this compound-only control wells.
-
Correction Curve: For more precise correction, especially if the interference is concentration-dependent, generate a standard curve of this compound fluorescence versus its concentration. This curve can then be used to calculate and subtract the background fluorescence for each experimental data point.
-
-
Reduce Compound Concentration: If the experimental design allows, lowering the concentration of this compound can reduce the magnitude of the interference.
Problem 2: Unexpected decrease in fluorescence signal (quenching).
This may occur if this compound absorbs the light used to excite the fluorophore or the light emitted by it.
Solutions:
-
Inner Filter Effect Correction: The inner filter effect is a primary cause of quenching. This can be corrected for mathematically if the absorbance spectrum of this compound is known.
-
Use of Orthogonal Assays: To confirm that the observed effect is biological and not an artifact of the assay technology, validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.
Problem 3: Inconsistent or non-reproducible results.
This could be a sign of nonspecific interactions, characteristic of PAINS.
Solutions:
-
Assay Dilution Series: Perform the assay with a dilution series of this compound. A true biological effect should show a dose-dependent response, whereas interference may not follow a typical dose-response curve.
-
Time-Dependence Check: Investigate if the effect of this compound changes with incubation time. Some forms of interference are time-dependent.
-
Consult PAINS Databases: Check public databases for information on the potential for polymethoxyflavones to act as PAINS.
Quantitative Data Summary
Table 1: Representative Spectral Properties of a Structurally Similar Flavonoid in Methanol
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~350 - 400 |
| Emission Maximum (λem) | ~450 - 550 |
Disclaimer: These are estimated values based on the spectral characteristics of similar polymethoxyflavones. The actual spectral properties of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To measure the excitation and emission spectra of this compound to identify its potential for spectral overlap with your assay's fluorophores.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (the same buffer used in your experiment)
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, clear-bottom 96-well plates
Method:
-
Prepare a dilution series of this compound in the assay buffer. A typical concentration range to test would be from the lowest to the highest concentration used in your experiments.
-
Include a "buffer only" blank control.
-
Pipette the solutions into the wells of the 96-well plate.
-
Excitation Scan: Set the emission wavelength to the maximum emission of your assay's fluorophore. Scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum of this compound.
-
Emission Scan: Set the excitation wavelength to the determined excitation maximum of this compound (from step 4) or the excitation wavelength used in your assay. Scan a range of emission wavelengths (e.g., 400-700 nm) to find the emission maximum of this compound.
-
Analyze the data to identify the peak excitation and emission wavelengths of this compound.
Protocol 2: Background Subtraction for this compound Interference in a Cell-Based Assay
Objective: To correct for the autofluorescence of this compound in a cell-based fluorescence assay.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution
-
Your fluorescent probe/reagent
-
Assay buffer
-
Fluorescence microplate reader
Method:
-
Plate Setup: Prepare your 96-well plate with cells as per your experimental protocol. Include the following control wells:
-
Blank: Wells with assay buffer only.
-
Cells Only: Wells with cells and assay buffer.
-
This compound Only: Wells with assay buffer and this compound at each concentration you are testing.
-
Cells + Probe: Wells with cells and your fluorescent probe.
-
Experimental: Wells with cells, your fluorescent probe, and this compound at each concentration.
-
-
Add the respective components to each well according to your plate layout.
-
Incubate the plate as required by your assay protocol.
-
Measure the fluorescence intensity in the plate reader using the appropriate excitation and emission wavelengths for your fluorescent probe.
-
Data Analysis:
-
Calculate the average fluorescence of the "Blank" wells and subtract this from all other readings.
-
Calculate the average fluorescence of the "this compound Only" wells for each concentration.
-
For each experimental well, subtract the corresponding average "this compound Only" fluorescence value to obtain the corrected fluorescence signal.
-
Visualizations
Caption: Workflow for correcting this compound autofluorescence.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. drughunter.com [drughunter.com]
Technical Support Center: Dose-Dependent Toxicity of Gardenin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a polymethoxyflavone, a type of flavonoid compound. It has been reported to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. In the context of cancer, it has been shown to induce cell growth arrest and apoptosis in various cancer cell lines.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, you can dissolve this compound in DMSO to create a 10 mM or 20 mM stock solution. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath. It is recommended to prepare fresh solutions, but stock solutions can be stored at -20°C for several months.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is crucial to protect the stock solution from light.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Problem: I observe a precipitate in my cell culture medium after adding the this compound stock solution.
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells and cause the compound to precipitate. Calculate the dilution factor carefully to ensure the final DMSO concentration is as low as possible.
-
Low Solubility in Aqueous Solutions: Flavonoids, being largely hydrophobic, have limited solubility in aqueous cell culture media. When a concentrated DMSO stock is diluted into the medium, the compound can crash out of solution.
-
Solution 1: Serial Dilutions: Instead of adding the highly concentrated stock directly to the full volume of media, perform serial dilutions in the culture medium. For example, make an intermediate dilution of the stock in a smaller volume of media before adding it to the final culture volume.
-
Solution 2: Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.
-
Solution 3: Use of a Surfactant: In some cases, a low concentration of a biocompatible surfactant, like Pluronic F-68, can be used to improve the solubility of hydrophobic compounds. However, this should be tested for its own potential effects on the cells.
-
-
Interaction with Media Components: Components in the serum or the medium itself can sometimes interact with the compound, leading to precipitation.
-
Solution: Test in Serum-Free Media: To determine if serum is the cause, test the solubility of this compound in serum-free media. If it remains in solution, consider reducing the serum concentration or using a serum-free formulation if your cell line allows.
-
-
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
-
Problem: My IC50 values for this compound vary significantly between experiments, or I am getting unexpected results with my MTT assay.
-
Possible Causes & Solutions:
-
Flavonoid Interference with MTT Reagent: Some flavonoids have been reported to directly reduce the MTT reagent to its formazan product in the absence of cells, leading to a false-positive signal for cell viability.[2]
-
Solution 1: Include a "No-Cell" Control: Always include control wells containing only the culture medium and this compound at the same concentrations used in the experimental wells. Subtract the absorbance of these wells from your experimental values.
-
Solution 2: Use an Alternative Viability Assay: Consider using a different viability assay that is less prone to interference from reducing compounds. Alternative assays include the sulforhodamine B (SRB) assay, which measures total protein content, or assays based on ATP content (e.g., CellTiter-Glo®).
-
-
Time-Dependent Effects: The cytotoxic effects of this compound may be time-dependent. An IC50 value determined at 24 hours may be different from one determined at 48 or 72 hours.
-
Solution: Perform Time-Course Experiments: Determine the IC50 of this compound at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of its cytotoxic effect.
-
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent IC50 value.
-
Solution: Optimize and Standardize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay. Use this optimized density consistently in all experiments.
-
-
Compound Stability in Culture: this compound may degrade in the cell culture medium over the incubation period, leading to variable effects.
-
Solution: Assess Compound Stability: While direct stability data for this compound in culture media is limited, flavonoids can be unstable.[3][4][5] If you suspect degradation, you can try to assess its stability by incubating it in media for different durations and then testing its effect. Alternatively, consider refreshing the media with a new dose of this compound during long incubation periods.
-
-
Issue 3: Difficulty Detecting Changes in Phosphorylated Proteins (e.g., p-Akt) by Western Blot
-
Problem: I am treating my cells with this compound, but I don't see a change in the phosphorylation of Akt or other signaling proteins.
-
Possible Causes & Solutions:
-
Kinetics of Signaling Events: The phosphorylation and dephosphorylation of signaling proteins are often transient events. The time point you have chosen for cell lysis might be too early or too late to observe the maximal effect.
-
Solution: Perform a Time-Course Experiment: Treat cells with this compound and lyse them at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to identify the optimal time to observe changes in protein phosphorylation.
-
-
Sub-optimal Antibody or Blocking Buffer: The antibodies used may not be sensitive enough, or the blocking buffer could be interfering with antibody binding.
-
Solution 1: Antibody Validation: Ensure your primary antibody is validated for the species you are working with and for Western blotting. Run a positive control (e.g., lysate from cells treated with a known activator of the pathway) to confirm the antibody is working.
-
Solution 2: Optimize Blocking Conditions: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can cause high background.[6]
-
-
Low Protein Concentration: The total protein concentration in your lysates may be too low to detect the target protein, especially if it is of low abundance.
-
Solution: Increase Protein Loading: Quantify the protein concentration in your lysates using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg).
-
-
Phosphatase Activity: Endogenous phosphatases in the cell lysate can dephosphorylate your target protein after lysis.
-
Solution: Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer and keep the samples on ice at all times.
-
-
Data Presentation
Table 1: IC50 Values of Selected Flavonoids in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not extensively reported in the public domain. This table provides examples of IC50 values for other flavonoids to serve as a reference. Researchers should experimentally determine the IC50 for this compound in their specific cell line of interest.
| Flavonoid | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Quercetin | PC-3 | Prostate Cancer | Not Specified | >100 | [2] |
| Quercetin | DU-145 | Prostate Cancer | Not Specified | >100 | [2] |
| Myricetin | A549 | Lung Cancer | Not Specified | 15.0 ± 2.1 | [7] |
| Baicalein | HT-29 | Colon Cancer | Not Specified | 39.7 ± 2.3 | [8] |
| Apigenin | MDA-MB-231 | Breast Cancer | 48 | ~50 | [9] |
| Luteolin | MCF-7 | Breast Cancer | 48 | ~20 | [9] |
Experimental Protocols
1. MTT Assay for Determining IC50 of this compound
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
-
Materials:
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a "no-cell" control for each compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
2. Western Blot for Phospho-Akt (Ser473)
This protocol outlines the steps for detecting changes in the phosphorylation of Akt at Ser473 in cells treated with this compound.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phospho-Akt (Ser473)
-
Primary antibody against total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody against total Akt.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using flow cytometry.
-
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Combine all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[12][13][14]
-
Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C overnight for fixation.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in the PI staining solution.[15]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the dose-dependent toxicity of this compound.
Caption: Potential signaling pathways modulated by this compound leading to its cytotoxic effects.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-stability relationship of anthocyanins under cell culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Protocols [moorescancercenter.ucsd.edu]
Technical Support Center: Gardenin A and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Gardenin A in experimental settings. The focus is on its degradation products, their biological effects, and practical considerations for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a polymethoxyflavone (PMF), a type of flavonoid with multiple methoxy groups. It is known for a range of biological activities, including neurotrophic, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5][6][7][8]
Q2: What are the known degradation products or metabolites of this compound?
In vivo studies in rats have identified 26 metabolites of this compound.[1] While a complete list of these metabolites and their precise structures is not publicly available, the primary biotransformation pathways have been characterized as:
-
Methylation: Addition of a methyl group.
-
Demethoxylation: Removal of a methoxy group.
-
Demethylation: Removal of a methyl group, often converting a methoxy group to a hydroxyl group.
-
Glucuronide conjugation: Attachment of glucuronic acid.
-
Sulfate conjugation: Attachment of a sulfate group.[1]
These reactions increase the water solubility of the compound, facilitating its excretion.
Q3: What are the known biological effects of this compound's degradation products?
Direct studies on the specific biological activities of individual this compound metabolites are limited. However, research on other polymethoxyflavonoids suggests that demethylated metabolites can exhibit equal or even greater biological activity than the parent compound.[9] For example, the presence of hydroxyl groups resulting from demethylation can sometimes enhance antioxidant and anti-inflammatory properties.[7] It has also been noted that low-polarity metabolites of this compound have been found in the brain, suggesting they can cross the blood-brain barrier and may be pharmacologically significant.[1]
Q4: How stable is this compound in experimental conditions?
While specific forced degradation studies for this compound are not widely published, as a flavonoid, it is expected to be sensitive to pH, temperature, and light.[10][11][12] It is recommended to store this compound powder at -20°C, protected from light.[3] Solutions in solvents like DMSO should be stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month), also protected from light.[3]
Q5: What are the main signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways:
-
MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[1][2][3][4]
-
PKC (Protein Kinase C) and PKA (Protein Kinase A) Pathways: Important for various cellular signaling processes.[1][2][3][4]
-
AMPK/Nrf2 Pathway: A critical pathway in cellular defense against oxidative stress.[13]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Ensure proper storage of both powder and stock solutions (see FAQ Q4). Avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Protect all solutions containing this compound from light.
-
Consider the pH of your culture medium or buffer, as extreme pH can lead to flavonoid degradation.[12]
-
-
-
Possible Cause 2: Poor solubility.
-
Troubleshooting:
-
This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.
-
Sonication and warming can aid in the dissolution of this compound in DMSO.[13]
-
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Presence of degradation products.
-
Troubleshooting:
-
Analyze a freshly prepared solution of this compound as a reference.
-
If new peaks appear over time or after exposure to certain conditions (e.g., light, high temperature), these are likely degradation products.
-
To confirm, you can perform a forced degradation study by intentionally exposing this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic) and analyzing the resulting mixture.[12][14][15]
-
-
-
Possible Cause 2: Interaction with other components in the experimental system.
-
Troubleshooting:
-
Analyze this compound in your experimental matrix (e.g., cell culture medium, plasma) without the biological component (e.g., cells, tissues) to check for any abiotic reactions.
-
-
Issue 3: Difficulty in detecting and quantifying this compound or its metabolites.
-
Possible Cause: Inappropriate analytical method.
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with a high-resolution mass spectrometer like an Orbitrap, is a highly effective method for identifying and quantifying this compound and its metabolites.[1][2][4][16]
-
Ensure your method is validated for linearity, accuracy, precision, and sensitivity according to relevant guidelines.[17][18][19][20][21]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: In Vitro Experimental Parameters for this compound
| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Reference |
| PC12 | 2 - 20 µM | 48 hours | Neurite outgrowth, increased expression of neuronal differentiation markers | [15] |
| PC12 | 10 µM | 15 - 120 minutes | Increased phosphorylation of ERK1/2, increased PKA and PKC activity | [15] |
| HepG2 | up to 70 µg/mL | Not specified | No significant reduction in viability | [7] |
| Steatotic HepG2 | 2.5 - 10 µg/mL | Not specified | Significant reduction in lipid accumulation | [7] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Dosage Range | Administration Route | Observed Effects | Reference |
| Male Balb/c mice | 0.1 - 25 mg/kg | Oral gavage (single dose) | Sedative, anxiolytic, antidepressant, and anticonvulsant effects | [15] |
| A53T-α-syn mice | 25 - 100 mg/kg | Oral gavage (4 weeks) | Improved associative memory, decreased motor abnormalities | [8][22] |
| Triton induced hyperlipidemic rats | Not specified | Not specified | Reduced lipid levels | [7] |
| High-fat diet-fed rats | Not specified | Not specified | Antihyperlipidemic and anti-NAFLD effects | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 20 mM. Store at -80°C.
-
Treatment: Seed PC12 cells in collagen-coated plates. After 24 hours, replace the medium with a low-serum medium containing the desired concentration of this compound (e.g., 2-20 µM). The final DMSO concentration should not exceed 0.1%.
-
Analysis: After 48 hours of incubation, examine the cells under a microscope to assess neurite outgrowth. Neurites can be quantified by measuring their length.
-
Western Blot Analysis (Optional): To study the mechanism, cells can be treated with 10 µM this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Cell lysates can then be analyzed by Western blot for the expression of proteins like phosphorylated ERK1/2.
Protocol 2: In Vivo Study of Neuroprotective Effects in a Mouse Model of Parkinson's Disease
-
Animal Model: Use A53T alpha-synuclein overexpressing (A53TSyn) mice.
-
Preparation of this compound Suspension: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
-
Administration: Administer this compound orally by gavage at doses of 25 or 100 mg/kg daily for 4 weeks. A vehicle control group should be included.
-
Behavioral Testing: In the final week of treatment, perform behavioral tests to assess motor function and cognitive deficits (e.g., open field test, Digigait analysis, associative memory tests).[22]
-
Tissue Harvesting and Analysis: At the end of the study, harvest brain tissue for immunohistochemical analysis of markers like tyrosine hydroxylase and phosphorylated alpha-synuclein, and for quantification of gene expression of synaptic, antioxidant, and inflammatory markers.[8][22]
Protocol 3: Identification of this compound Metabolites using HPLC-MS
-
Sample Preparation: Following in vivo administration of this compound to rats, collect plasma and tissue samples (e.g., liver, brain).[1] Homogenize tissues and perform protein precipitation with a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
HPLC Separation: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry Analysis: Couple the HPLC to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap).[1] Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.
-
Data Analysis: Use specialized software to screen for potential metabolites by looking for expected mass shifts corresponding to the biotransformation reactions (e.g., +14 Da for methylation, -16 Da for demethylation, +176 Da for glucuronidation).[1][2][4] Elucidate the structures of the metabolites based on their accurate mass and MS/MS fragmentation patterns.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for this compound metabolite identification.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. This compound: Metabolites of a Traditional Chinese Medicine [thermofisher.com]
- 2. Identification of Metabolites of 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography with Linear Ion Trap-Orbitrap Mass Spectrometry Based on Multiple Data Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 16. This compound | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 20. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 21. mdpi.com [mdpi.com]
- 22. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle control for Gardenin A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenin A. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro cell culture experiments?
A1: For in vitro studies, it is recommended to first dissolve this compound in a 100% organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for flavonoids like this compound.[1][2][3][4] From this stock solution, you can then make further dilutions in your cell culture medium to achieve the desired final concentration.
Q2: What is the maximum final concentration of DMSO that should be used in cell culture experiments with this compound?
A2: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cellular effects.[5][6] A final DMSO concentration of 0.1% or less is generally recommended and has been shown to be well-tolerated by cell lines such as PC12, which are used in neuroprotective assays.[7][8]
Q3: My cells in the vehicle control group are showing unexpected changes. What could be the cause?
A3: If your vehicle control (medium + solvent) is showing unexpected effects, it is likely due to the concentration of the solvent. Even at low concentrations, DMSO can sometimes influence cell proliferation, gene expression, and other cellular processes.[9][10] It is advisable to run a preliminary experiment to test the tolerance of your specific cell line to a range of DMSO concentrations. If toxicity or other effects are observed, reducing the DMSO concentration is the first step.
Q4: I am having trouble dissolving this compound for my in vivo study. What vehicle can I use for oral gavage in mice?
A4: For oral administration of poorly water-soluble compounds like this compound in rodents, multi-component vehicle systems are often employed. A common formulation includes a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline.[11][12] For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a general starting point.[11] Another option for hydrophobic compounds is corn oil, sometimes with a small percentage of DMSO to aid initial dissolution.[13]
Q5: How do I prepare the vehicle control for my in vivo animal study?
A5: The vehicle control for an in vivo study should be the exact same formulation of solvents administered to the treatment groups, but without this compound.[13][14][15] This ensures that any observed effects can be attributed to this compound and not the vehicle itself. The volume and route of administration for the vehicle control group should also be identical to the experimental groups.
Data Presentation
Table 1: Solubility and Recommended Vehicle Concentrations for Flavonoid Studies
| Compound Class | Common Solvents for Stock Solution | Typical Stock Solution Concentration | Recommended Final In Vitro Vehicle Concentration | Common In Vivo Vehicle (Oral Gavage) |
| Flavonoids (general) | DMSO, Ethanol | 10-100 mM | ≤ 0.1% DMSO in media | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[11] |
| This compound | DMSO, Ethanol | Empirically determined | ≤ 0.1% DMSO in media | 0.5% Methyl Cellulose[16] or Corn Oil[13] |
Note: The exact solubility of this compound should be determined empirically. The provided concentrations are general guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the medium does not exceed 0.1%.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound. This ensures the final DMSO concentration is consistent across all treatment and control groups.
-
Protocol 2: Vehicle Control Tolerance Assay
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a suitable density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a range of DMSO concentrations in cell culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Replace the existing medium in the wells with the medium containing the different DMSO concentrations. Include a "medium only" control.
-
Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a standard method such as an MTT or PrestoBlue assay.
-
Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the "medium only" control. This will be your maximum tolerated vehicle concentration.
-
Mandatory Visualizations
Caption: Workflow for selecting an appropriate vehicle control.
Caption: Impact of improper vehicle control on experimental outcomes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Change in Anticancer Drug Sensitivity During Neuronal Differentiation of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Batch-to-Batch Variation of Gardenin A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction, purification, and experimental use of Gardenin A. Minimizing batch-to-batch variation is critical for obtaining reproducible and reliable experimental results. This guide offers detailed protocols, data-driven insights, and visual workflows to help you achieve consistent this compound quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
This compound is a polymethoxyflavone (PMF) predominantly isolated from the gum resin of Gardenia resinifera (also known as Dikamali gum) and the leaves of Murraya paniculata.[1][2]
Q2: What are the known biological activities of this compound?
This compound exhibits a range of biological activities, including neurotrophic, anti-inflammatory, antioxidant, and hepatoprotective effects. Its neurotrophic properties are of particular interest, as it has been shown to promote neurite outgrowth.[1][3][4][5]
Q3: Which signaling pathways are modulated by this compound?
This compound is known to modulate several key signaling pathways. It can activate the NRF2-regulated antioxidant pathway and inhibit the NFκB-dependent pro-inflammatory pathway.[3][4] For its neurotrophic effects, it has been shown to activate the MAPK/ERK, PKC, and PKA signaling pathways.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
Possible Causes:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent significantly impacts the yield of polymethoxyflavones like this compound.
-
Inadequate Extraction Time or Temperature: Insufficient time or temperature can lead to incomplete extraction.
-
Improper Plant Material Handling: The quality and preparation of the raw plant material are crucial.
Troubleshooting Steps:
-
Solvent Optimization: Experiment with different solvents and solvent mixtures. Non-polar or low-polarity organic solvents are generally more appropriate for PMF extraction.[6] Consider using ethanol, methanol, or mixtures of these with water.
-
Extraction Method and Parameters: Employ Soxhlet extraction for exhaustive extraction. Ensure the plant material is finely powdered to maximize surface area. For maceration, ensure adequate soaking time (e.g., 5-7 days) with occasional agitation.[6]
-
Raw Material Quality: Use high-quality, properly dried, and stored plant material. For Gardenia resinifera, use the gum resin. For Murraya paniculata, use the leaves.
Issue 2: High Impurity Levels in Purified this compound
Possible Causes:
-
Co-extraction of Other Compounds: The initial crude extract will contain a mixture of flavonoids and other plant metabolites.
-
Inefficient Chromatographic Separation: The choice of stationary and mobile phases is critical for resolving this compound from impurities.
-
Degradation of this compound During Processing: Exposure to harsh conditions (e.g., high temperatures, strong acids/bases) can lead to the formation of degradation products.
Troubleshooting Steps:
-
Pre-purification Steps: Before column chromatography, consider a liquid-liquid partitioning step to remove highly polar or non-polar impurities.
-
Chromatography Optimization:
-
Column Choice: A C18 reversed-phase column is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (around 280-340 nm for flavonoids).
-
-
Monitor for Degradation: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products. This will help in developing an analytical method that can resolve this compound from these impurities.
Issue 3: Inconsistent Results in Biological Assays
Possible Causes:
-
Batch-to-Batch Variation in Purity: The presence of unknown impurities can interfere with the biological activity of this compound.
-
Inaccurate Quantification of this compound: An imprecise measurement of the compound's concentration will lead to variability in experimental outcomes.
-
Solubility Issues: Poor solubility of this compound in the assay medium can affect its effective concentration.
Troubleshooting Steps:
-
Implement Stringent Quality Control: Use a validated HPLC-UV method to determine the purity of each batch of this compound before use.
-
Accurate Quantification: Develop and validate an HPLC-UV method for the accurate quantification of this compound. Use a certified reference standard for calibration.
-
Ensure Complete Solubilization: this compound is sparingly soluble in water. Use a suitable organic solvent like DMSO to prepare a stock solution and then dilute it in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Data Presentation
Table 1: Impact of Extraction Solvent on the Yield of Flavonoids from Plant Material
| Extraction Solvent | Relative Yield (%) | Key Observations |
| Methanol | High | Efficient for a broad range of flavonoids. |
| Ethanol | High | A greener alternative to methanol with comparable efficiency. |
| Acetone | Moderate to High | Can co-extract unwanted compounds. |
| Water | Low | Generally not effective for less polar flavonoids like PMFs. |
| Methanol:Water (e.g., 80:20) | Very High | The addition of water can enhance the extraction of more polar flavonoids. |
| Chloroform:Methanol | Variable | Can be effective but chloroform is a less desirable solvent due to safety concerns.[7] |
Note: The actual yield will vary depending on the plant material, extraction method, and specific conditions.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Gardenia resinifera Gum
-
Extraction:
-
Grind the dried gum resin of Gardenia resinifera into a fine powder.
-
Perform Soxhlet extraction with petroleum ether to defat the material.
-
Subsequently, extract the defatted material with 70:30 ethanol:water using the Soxhlet apparatus until the eluent is colorless.
-
Combine the hydroalcoholic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Combine the fractions containing this compound (identified by comparison with a standard) and evaporate the solvent to yield purified this compound.
-
Protocol 2: Validated HPLC-UV Method for Quantification of this compound
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.2% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient starting with a higher proportion of A and gradually increasing the proportion of B. An example gradient could be: 0-4 min, 10% B; 4-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ).
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Plating:
-
Plate PC12 cells in collagen-coated 24-well plates at a density of 1 x 10^4 cells/well.
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) in a differentiating medium (DMEM with 1% horse serum). Include a vehicle control (DMSO) and a positive control (Nerve Growth Factor, NGF, at 50 ng/mL).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Analysis:
-
Observe the cells under a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average length of the longest neurite per cell. This can be done manually using imaging software or with automated high-content imaging systems.[8][9][10][11]
-
Mandatory Visualizations
Caption: Workflow for this compound Production and Analysis.
Caption: Key Signaling Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bbrc.in [bbrc.in]
- 3. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacies of Gardenin A and Gardenin B
For Immediate Release
In the ongoing quest for novel therapeutic agents for neurodegenerative diseases, polymethoxyflavonoids have emerged as a promising class of natural compounds. Among these, Gardenin A and Gardenin B, structurally related flavonoids, have been investigated for their potential neuroprotective properties. This guide provides a comprehensive comparison of the neuroprotective effects of this compound and Gardenin B, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.
Key Findings: this compound Demonstrates Superior Neuroprotection
Experimental evidence, primarily from studies on Parkinson's disease models, indicates that this compound possesses significant neuroprotective capabilities, whereas Gardenin B is largely ineffective. The differential activity is attributed to this compound's potent anti-inflammatory properties, a characteristic that Gardenin B lacks, despite both compounds exhibiting antioxidant effects.
A pivotal study utilizing a paraquat-induced Drosophila model of Parkinson's disease demonstrated that pre-treatment with this compound significantly improved survival and locomotor function, and protected against the loss of dopaminergic neurons. In stark contrast, Gardenin B failed to confer any significant protection in the same experimental paradigms.
Subsequent research in a genetic mouse model of Parkinson's disease (A53T alpha-synuclein overexpressing mice) further solidified the neuroprotective potential of this compound.[1][2] In this model, this compound treatment improved both motor and cognitive deficits, reduced alpha-synuclein pathology, and attenuated the loss of tyrosine hydroxylase, a key enzyme in dopamine synthesis.[1][2] These effects were linked to its ability to activate the NRF2-mediated antioxidant response and inhibit the NF-κB-dependent pro-inflammatory pathway.
Quantitative Data Summary
The following table summarizes the comparative quantitative data from key experimental endpoints in the Drosophila model of Parkinson's disease.
| Parameter | Model | Treatment Group | Result | Reference |
| Survival | Paraquat-induced Drosophila | Control (Sucrose > Paraquat) | ~20% survival after 72h | |
| This compound (10 µM) > Paraquat | ~60% survival after 72h | |||
| Gardenin B (10 µM) > Paraquat | No significant improvement over control | |||
| Locomotor Function (Climbing Assay) | Paraquat-induced Drosophila | Control (Sucrose > Paraquat) | Significant decline in climbing ability | |
| This compound (10 µM) > Paraquat | Significant rescue of climbing ability | |||
| Gardenin B (10 µM) > Paraquat | No significant rescue of climbing ability | |||
| Dopaminergic Neuron Count | Paraquat-induced Drosophila | Control (Sucrose > Paraquat) | Significant loss of dopaminergic neurons | |
| This compound (10 µM) > Paraquat | Significant protection against neuron loss | |||
| Gardenin B (10 µM) > Paraquat | No significant protection | |||
| Lipid Peroxidation (MDA levels) | Paraquat-induced Drosophila | Control (Sucrose > Paraquat) | Significant increase in MDA levels | |
| This compound (10 µM) > Paraquat | Significant reduction in MDA levels | |||
| Gardenin B (10 µM) > Paraquat | Significant reduction in MDA levels | |||
| NF-κB (Relish) Transcript Levels | Paraquat-induced Drosophila | Control (Sucrose > Paraquat) | Significant increase in Relish mRNA | |
| This compound (10 µM) > Paraquat | Significant reduction in Relish mRNA | |||
| Gardenin B (10 µM) > Paraquat | No significant reduction in Relish mRNA |
Experimental Protocols
Drosophila Model of Parkinson's Disease (Paraquat-Induced)
The neuroprotective effects of this compound and B were assessed using a well-established paraquat-induced Parkinson's disease model in Drosophila melanogaster.
-
Fly Stocks and Maintenance: Wild-type male flies were used and maintained on a standard cornmeal-agar medium.
-
Drug Administration: Adult male flies were pre-fed for four days with either a 2.5% sucrose solution (control) or 10 µM of this compound or Gardenin B dissolved in the sucrose solution.
-
Paraquat Exposure: Following the pre-feeding period, flies were exposed to a 5 mM paraquat solution in 2.5% sucrose.
-
Survival Assay: The number of surviving flies was recorded at 24-hour intervals.
-
Negative Geotaxis (Climbing) Assay: Locomotor function was assessed by placing flies in a vertical vial and measuring their ability to climb against gravity within a specified time.
-
Immunohistochemistry: Fly brains were dissected and stained with an antibody against tyrosine hydroxylase to visualize and quantify dopaminergic neurons.
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from fly heads to quantify the transcript levels of the NF-κB orthologue, Relish, and antioxidant genes.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, a marker of oxidative stress, were measured in fly head homogenates using a fluorometric assay.
A53T Alpha-Synuclein Mouse Model of Parkinson's Disease
The neuroprotective efficacy of this compound was further evaluated in a transgenic mouse model overexpressing the human A53T mutant of alpha-synuclein, which develops progressive motor and cognitive deficits.
-
Animal Model: A53T alpha-synuclein transgenic mice were used.
-
Drug Administration: Mice were treated with this compound (25 or 100 mg/kg) or vehicle via oral gavage for four weeks.
-
Behavioral Testing: A battery of behavioral tests was conducted during the final week of treatment, including:
-
Open Field Test: To assess general locomotor activity.
-
Contextual Fear Conditioning: To evaluate associative memory.
-
DigiGait Analysis: For detailed analysis of gait parameters.
-
-
Immunohistochemistry: Brain tissues were collected and stained for phosphorylated alpha-synuclein (pSyn) and tyrosine hydroxylase (TH) to assess pathology and dopaminergic neuron integrity.
-
Gene Expression Analysis: Cortical tissue was analyzed for the expression of synaptic, antioxidant (NRF2-regulated), and inflammatory (NF-κB-dependent) genes.
Signaling Pathways and Experimental Workflow
This compound's Dual Neuroprotective Mechanism
This compound exerts its neuroprotective effects through the modulation of two critical signaling pathways: the NRF2 antioxidant response and the NF-κB inflammatory pathway.
Comparative Experimental Workflow: Drosophila Model
The following diagram outlines the experimental workflow for the comparative analysis of this compound and Gardenin B in the Drosophila model of Parkinson's disease.
Conclusion
The available scientific evidence strongly supports the neuroprotective potential of this compound, particularly in the context of Parkinson's disease. Its dual action in mitigating oxidative stress and neuroinflammation positions it as a compelling candidate for further preclinical and clinical development. In contrast, Gardenin B, while possessing antioxidant properties, lacks the critical anti-inflammatory activity and has not demonstrated neuroprotective effects in the models studied. Future research should continue to elucidate the precise molecular targets of this compound and explore its therapeutic potential in a broader range of neurodegenerative conditions.
References
A Comparative Analysis of Gardenin A and Nobiletin Signaling Pathways for Researchers
An essential guide for scientists and drug development professionals exploring the therapeutic potential of polymethoxyflavonoids.
This document provides a comprehensive comparison of the signaling activities of two prominent polymethoxyflavonoids, Gardenin A and nobiletin. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured overview of their mechanisms of action, supported by experimental data.
Comparative Overview of Signaling Pathways
This compound and nobiletin, both derived from citrus peels, have garnered significant attention for their diverse pharmacological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. While they share some common signaling targets, they also exhibit distinct mechanisms of action. This guide delves into a side-by-side comparison of their effects on key cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and nobiletin, focusing on their anti-cancer effects in various cell lines.
Table 1: Comparative IC50 Values of Nobiletin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Caco-2 | Colon Cancer | 403.6 | 24 | [1] |
| Caco-2 | Colon Cancer | 264 | 48 | [1] |
| Caco-2 | Colon Cancer | 40 | 72 | [1] |
| HT-29 | Colon Cancer | 4.7 | Not Specified | [2] |
| MCF-7 | Breast Cancer | 124.5 | 24 | [3] |
| T47D | Breast Cancer | 200 | Not Specified | [4] |
| ACHN | Renal Carcinoma | ~80-120 | 48 | [5] |
| Caki-2 | Renal Carcinoma | ~40-80 | 48 | [5] |
| SNU-16 | Gastric Cancer | Not specified (effective inhibition) | Not Specified | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by this compound and nobiletin.
This compound Signaling
Caption: this compound signaling pathways.
Nobiletin Signaling
Caption: Nobiletin signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for both this compound and nobiletin.
Cell Viability Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or nobiletin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[7][8]
-
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[9][10][11][12][13]
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.
-
Principle: This technique amplifies and quantifies a targeted DNA molecule in real-time. The amount of amplified product is measured at each cycle using fluorescent dyes.
-
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which amplifies the target gene and measures the fluorescence at each cycle.
-
Data Analysis: The cycle threshold (Ct) value is determined for each gene, and the relative gene expression is calculated using a reference gene (e.g., GAPDH or β-actin) for normalization, often using the 2-ΔΔCt method.[14][15][16][17][18][19]
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the compound of interest for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for a short incubation period in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[20]
-
Comparative Discussion of Signaling Mechanisms
Anti-Cancer Activity
Both this compound and nobiletin have demonstrated anti-cancer properties, although the available data for nobiletin is more extensive.
-
Nobiletin: A significant body of research highlights nobiletin's ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through the modulation of multiple signaling pathways. It is a known inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[1] Nobiletin also differentially regulates the MAPK pathway , inhibiting the pro-proliferative ERK signaling while activating the pro-apoptotic JNK and p38 pathways.[19] Furthermore, nobiletin has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance, and the pro-inflammatory NF-κB pathway.[20] Its pro-apoptotic effects are mediated by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]
-
This compound: The anti-cancer signaling of this compound is less characterized. However, its ability to activate the NRF2 pathway suggests a potential role in cellular defense against carcinogenic insults.[5][18] Its inhibitory effect on the NF-κB pathway could also contribute to its anti-cancer potential by reducing inflammation-driven tumor progression.[15][21] Further research is needed to elucidate its direct effects on cancer cell proliferation and apoptosis and to determine its IC50 values in various cancer cell lines for a more direct comparison with nobiletin.
Neuroprotection
Both flavonoids exhibit neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases.
-
This compound: this compound promotes neurite outgrowth and neuronal differentiation by activating the MAPK/ERK, PKC, and PKA signaling pathways.[22] It also activates the NRF2 antioxidant response pathway, which protects neurons from oxidative stress, a key factor in neurodegeneration.[15][21][23] Moreover, its anti-inflammatory properties, mediated by the inhibition of the NF-κB pathway, contribute to its neuroprotective effects.[15][21]
-
Nobiletin: Nobiletin's neuroprotective mechanisms are multifaceted. It has been shown to protect against mitochondrial dysfunction and reduce reactive oxygen species (ROS) production.[24] It also activates the NRF2/HO-1 antioxidant pathway, similar to this compound.[24][25] Furthermore, nobiletin has been reported to modulate the PI3K/Akt and MAPK pathways in neuronal cells, contributing to its neuroprotective effects against ischemic injury.[14][26]
Anti-inflammatory Activity
Both compounds possess significant anti-inflammatory properties.
-
This compound: The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15][21]
-
Nobiletin: Nobiletin also exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[27] Additionally, it can modulate the production of pro-inflammatory and anti-inflammatory cytokines.[27]
Conclusion and Future Directions
This compound and nobiletin are promising natural compounds with significant therapeutic potential. Nobiletin has been more extensively studied, particularly in the context of cancer, with a well-defined inhibitory role on key oncogenic pathways like PI3K/Akt and Wnt/β-catenin. This compound shows strong potential in neuroprotection through its activation of pro-survival and antioxidant pathways.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and nobiletin in the same experimental models to directly assess their relative potency and efficacy.
-
Elucidating this compound's Anti-Cancer Mechanisms: Investigating the direct anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines and identifying its specific molecular targets.
-
In Vivo Studies: More extensive in vivo studies are needed for both compounds to validate their therapeutic efficacy and assess their pharmacokinetic and safety profiles.
-
Combination Therapies: Exploring the potential of using this compound or nobiletin in combination with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
This comparative guide provides a foundation for researchers to navigate the complex signaling networks modulated by this compound and nobiletin, paving the way for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Nobiletin, a polymethoxylated flavonoid from citrus, enhances IL-4 production in DO11.10 mice via antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 17. The small molecule Nobiletin targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. bu.edu [bu.edu]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Flavonoid Nobiletin Exhibits Differential Effects on Cell Viability in Keratinocytes Exposed to UVA versus UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nobiletin Enhances Skeletal Muscle Mass and Modulates Bile Acid Composition in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancer cells ic50: Topics by Science.gov [science.gov]
- 27. mdpi.com [mdpi.com]
Validating MAPK/ERK Pathway Activation: A Comparative Guide to Gardenin A and Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gardenin A and other common activators for the validation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tools for their studies.
Introduction to MAPK/ERK Pathway Activation
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer. Consequently, the identification and characterization of molecules that can modulate MAPK/ERK signaling are of significant interest in biomedical research and drug discovery.
This compound, a polymethoxyflavone, has emerged as a compound of interest for its potential to activate the MAPK/ERK pathway, notably in the context of promoting neurite outgrowth. This guide compares the efficacy of this compound with well-established MAPK/ERK activators: Phorbol 12-Myristate 13-Acetate (PMA), Epidermal Growth Factor (EGF), and Nerve Growth Factor (NGF).
Comparative Analysis of MAPK/ERK Pathway Activators
The following table summarizes the quantitative data on the activation of the MAPK/ERK pathway by this compound and other common activators. The data is primarily based on the phosphorylation of ERK (p-ERK), a key indicator of pathway activation.
| Compound | Cell Line | Concentration Range | Method | Outcome |
| This compound | PC12 | 10 - 20 µM | Western Blot, Neurite Outgrowth Assay | Promotes neuritogenesis via MAPK/ERK activation. |
| PMA | Jurkat, K-562, THP-1 | 0.005 - 3.2 ng/mL | In-Cell Western Assay | Dose-dependent increase in ERK phosphorylation. |
| Endothelial Cells | 5 nM - 100 nM | Western Blot | Time- and dose-dependent ERK activation.[1] | |
| EGF | A431 | 100 nM | HTRF Assay, Western Blot | Rapid and transient ERK phosphorylation.[2] |
| PC12 | 100 ng/mL | Western Blot | Transient ERK activation leading to proliferation.[3] | |
| NGF | PC12 | 50 ng/mL | Western Blot, Neurite Outgrowth Assay | Sustained ERK activation leading to differentiation.[3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
Western Blot for ERK Phosphorylation
This protocol is a standard method to detect the phosphorylation status of ERK1/2.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa, or PC12) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Treat the cells with this compound (e.g., 10 µM), PMA (e.g., 100 nM), EGF (e.g., 100 ng/mL), or NGF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
b. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.
d. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
In Vitro Kinase Assay for ERK Activity
This assay directly measures the enzymatic activity of ERK.
-
Immunoprecipitation of ERK:
-
Lyse treated cells as described in the Western blot protocol.
-
Incubate 100-500 µg of protein lysate with an anti-ERK1/2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2 hours at 4°C to pull down the ERK protein.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific ERK substrate (e.g., myelin basic protein, MBP) and ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled for detection with a phospho-specific antibody).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
If using radiolabeled ATP, expose the gel to an X-ray film.
-
If using non-radiolabeled ATP, perform a Western blot using a phospho-specific antibody against the substrate.
-
Neurite Outgrowth Assay in PC12 Cells
This assay is particularly relevant for assessing the effects of compounds like this compound and NGF on neuronal differentiation.
-
Cell Plating:
-
Coat 24-well plates with an appropriate substrate (e.g., collagen type IV or poly-L-lysine).
-
Seed PC12 cells at a low density (e.g., 1 x 10⁴ cells/well) and allow them to attach for 24 hours.[5]
-
-
Treatment:
-
Replace the growth medium with a low-serum differentiation medium.
-
Add this compound (e.g., 10-20 µM) or NGF (e.g., 50 ng/mL) to the wells.
-
Incubate the cells for 48-72 hours.
-
-
Imaging and Analysis:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Count the percentage of neurite-bearing cells in multiple fields of view for each condition.
-
Alternatively, use image analysis software to measure the total neurite length per cell.
-
SRE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity downstream of the MAPK/ERK pathway.
-
Transfection:
-
Co-transfect HEK293 cells with a Serum Response Element (SRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours of transfection, serum-starve the cells.
-
Treat the cells with the desired activators for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the untreated control.
-
Conclusion
This guide provides a framework for validating the activation of the MAPK/ERK pathway using this compound and comparing its effects with other well-characterized activators. The choice of activator and experimental assay will depend on the specific research question and cell system being investigated. The provided protocols offer a starting point for designing and executing robust experiments to probe the intricacies of MAPK/ERK signaling. Further research is warranted to establish a more precise quantitative comparison of this compound's potency and efficacy in activating the MAPK/ERK pathway across various cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. EGF-mediated phosphorylation of extracellular signal-regulated kinases in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of extracellular signal-regulated protein kinase-1 (ERK-1; pp44/mitogen-activated protein kinase) by epidermal growth factor and nerve growth factor in PC12 cells: implication of ERK1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardenin A: A Potent Activator of PKC and PKA Signaling Pathways in Neuronal Cells
For Immediate Release
A comprehensive analysis of available research confirms that Gardenin A, a polymethoxyflavone, functions as a significant activator of Protein Kinase C (PKC) and Protein Kinase A (PKA). This guide provides a detailed comparison of this compound's effects on these pivotal signaling pathways, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Confirmation of PKC and PKA Activation by this compound
Recent studies have demonstrated the capacity of this compound to induce the activation of both PKC and PKA in neuronal cell lines. The primary evidence stems from research on PC12 cells, a well-established model for neuronal differentiation and signaling.
In a key study, treatment of PC12 cells with this compound led to a measurable increase in the enzymatic activities of both PKA and PKC.[1] This activation is a critical component of the signaling cascade initiated by this compound, ultimately leading to neuritogenesis, the growth of neurites from neuronal cells.
The functional importance of PKA and PKC activation in the biological effects of this compound was further solidified by inhibitor studies. The use of specific inhibitors for PKA (H-89 and Rp-cAMPS) and PKC resulted in a significant blockage of this compound-induced neurite outgrowth and the downstream activation of the transcription factor CREB (cAMP response element-binding protein).[1] This demonstrates that the activation of both PKC and PKA is not merely correlated with but is functionally required for the neurotrophic effects of this compound.
Quantitative Analysis of Kinase Activation
The following table summarizes the quantitative data from experiments measuring the activation of PKA and PKC by this compound in PC12 cells.
| Kinase | Treatment | Concentration | Incubation Time | Result | Reference |
| PKA | This compound | 10 µM | 15 - 120 min | Increased Activity | [1] |
| PKC | This compound | 10 µM | 15 - 120 min | Increased Activity | [1] |
Signaling Pathway Overview
This compound initiates a signaling cascade that leverages both the PKA and PKC pathways to promote neuronal differentiation. The activation of these kinases converges on the phosphorylation and subsequent activation of CREB, a key transcription factor involved in neuronal plasticity and survival.
Caption: this compound signaling pathway activating PKA and PKC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. For experiments, cells are seeded and allowed to adhere before being treated with this compound at a concentration of 10 µM for time points ranging from 15 to 120 minutes.
Protein Kinase A (PKA) Activity Assay
PKA activity is determined using a commercially available PKA kinase activity assay kit. Following treatment with this compound, cell lysates are prepared. The assay measures the transfer of the γ-phosphate of [γ-³²P]ATP to a specific PKA substrate peptide. The phosphorylated substrate is then captured on a phosphocellulose paper and quantified using a scintillation counter. The increase in radioactivity corresponds to the increase in PKA activity.
Protein Kinase C (PKC) Activity Assay
PKC activity is measured using a PKC kinase activity assay kit. Similar to the PKA assay, cell lysates from this compound-treated cells are used. The assay typically involves the phosphorylation of a specific PKC substrate by the γ-phosphate of [γ-³²P]ATP. The amount of incorporated radiolabel is then quantified to determine PKC activity.
Experimental Workflow
The general workflow for confirming the activation of PKA and PKC by this compound is outlined below.
Caption: Workflow for PKA/PKC activation analysis.
References
A Comparative Analysis of Gardenin A and L-DOPA in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of Gardenin A, a naturally occurring flavonoid, and Levodopa (L-DOPA), the current gold standard for symptomatic treatment of Parkinson's disease (PD). The comparison is based on data from preclinical studies in various PD models, focusing on motor and cognitive outcomes, neuroprotective mechanisms, and associated adverse effects.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While L-DOPA effectively manages motor symptoms by replenishing dopamine levels, its long-term use is associated with significant complications, including motor fluctuations, dyskinesias, and potential neurotoxicity. This compound has emerged as a promising neuroprotective agent in preclinical studies, appearing to address the underlying pathology of PD through its antioxidant and anti-inflammatory properties, offering potential advantages over L-DOPA. This guide synthesizes the available experimental data to offer a comparative perspective on these two compounds.
Comparative Efficacy and Mechanism of Action
This compound and L-DOPA exhibit fundamentally different mechanisms of action in the context of Parkinson's disease models. L-DOPA provides symptomatic relief by directly addressing the dopamine deficit, whereas this compound appears to exert a disease-modifying effect by targeting the underlying neuroinflammatory and oxidative stress pathways.
Table 1: Comparison of Efficacy and Key Mechanisms
| Feature | This compound | L-DOPA |
| Primary Mechanism | Neuroprotective, Anti-inflammatory, Antioxidant[1][2][3][4][5][6][7] | Dopamine Precursor[8] |
| Effect on Motor Symptoms | Improves mobility and gait abnormalities in mouse models[1][2][5][9] | Effectively relieves motor symptoms[8][10][11][12][13] |
| Effect on Cognitive Symptoms | Improves associative memory in mouse models[1][2][5][9] | Inconsistent effects; can worsen some aspects of cognition[12] |
| Neuroprotective Effects | Reduces loss of dopaminergic neurons; decreases phosphorylated α-synuclein levels[1][4][5][7][9] | Controversial; some studies suggest potential neurotoxicity due to oxidative stress[14][15], while others show comparable neuroprotection to dopamine agonists in specific models[16][17] |
| Long-term Side Effects | Not yet established in long-term studies | Motor fluctuations, dyskinesias, potential for increased oxidative stress[11][14] |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies, highlighting the performance of this compound and L-DOPA on various behavioral and neuropathological measures.
Table 2: Effects of this compound on Motor and Cognitive Function in A53T-α-synuclein Mice
| Parameter | Vehicle Control (A53T Mice) | This compound (25 mg/kg) | This compound (100 mg/kg) | Healthy Control (C57BL6J) |
| Mobility (Open Field Test) | Abnormal | - | Improved | Normal |
| Gait | Abnormal | - | Improved | Normal |
| Associative Memory (Passive Avoidance Test) | Deficit | - | Improved | Normal |
Data synthesized from studies on A53T alpha-synuclein overexpressing mice treated for 4 weeks.[2][5]
Table 3: Neuropathological Changes Following this compound Treatment in A53T-α-synuclein Mice
| Parameter | Vehicle Control (A53T Mice) | This compound (100 mg/kg) |
| Phosphorylated α-synuclein (pSyn) Levels (Cortex & Hippocampus) | Elevated | Reduced |
| Tyrosine Hydroxylase (TH) Expression (Striatum) | Reduced | Attenuated Reduction |
| NRF2-regulated Antioxidant Gene Expression (Cortex) | Baseline | Increased |
| NFkB-dependent Pro-inflammatory Gene Expression (Cortex) | Elevated | Decreased |
Data synthesized from studies on A53T alpha-synuclein overexpressing mice treated for 4 weeks.[2][5]
Table 4: Effects of L-DOPA on Motor Function in Rodent Models of Parkinson's Disease
| Parkinson's Model | Behavioral Test | Outcome with L-DOPA Treatment |
| MPTP-induced Mouse Model | Open Field Test, Cylinder Test | Mitigated motor deficit[18] |
| 6-OHDA-lesioned Rat Model | Apomorphine-induced rotations | Significant improvement in motor asymmetry |
| Aged Mice | Challenge Beam Test | Reversed age-related motor deficits[10] |
Data synthesized from multiple studies on L-DOPA's effects in various rodent models.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective effects of this compound are attributed to its modulation of the NRF2 and NF-κB signaling pathways. In contrast, L-DOPA's primary action is its conversion to dopamine, which then acts on dopamine receptors. However, its metabolism can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress.
Caption: this compound Signaling Pathway.
Caption: L-DOPA Mechanism and Side Effects.
Experimental Workflow
A typical preclinical study evaluating a novel compound like this compound against a benchmark like L-DOPA in a mouse model of Parkinson's disease would follow the workflow depicted below.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in mice.
-
Apparatus: A square or circular arena (e.g., 50x50 cm) with high walls to prevent escape, often equipped with automated tracking software.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using video tracking software.
-
Clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Key Parameters Measured: Total distance moved, velocity, time spent in the center, and number of rearings.
Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the mice on the rotarod at a low, constant speed for a few trials before the actual test.
-
For the test, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15-30 minutes).
-
-
Key Parameter Measured: Latency to fall (in seconds).
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
-
Procedure:
-
Training Day: Place the mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Testing Day (e.g., 24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
-
Key Parameter Measured: Step-through latency (in seconds). A longer latency indicates better memory of the aversive stimulus.
Immunohistochemistry for Tyrosine Hydroxylase (TH) and Phosphorylated Alpha-Synuclein (pSyn)
This technique is used to visualize and quantify dopaminergic neurons and pathological protein aggregates in brain tissue.
-
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix it, then cryoprotect in sucrose solution. Section the brain using a cryostat or vibratome.
-
Staining:
-
Permeabilize the tissue sections (e.g., with Triton X-100).
-
Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies against TH and pSyn overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope. Quantify the number of TH-positive cells and the intensity of pSyn staining in specific brain regions (e.g., substantia nigra, striatum).
-
Conclusion
The available preclinical data suggests that this compound and L-DOPA have distinct and potentially complementary roles in the management of Parkinson's disease. L-DOPA remains an effective symptomatic treatment for motor deficits. However, its long-term use is fraught with complications. This compound, on the other hand, shows promise as a disease-modifying agent by targeting the underlying neuroinflammatory and oxidative stress pathways that contribute to the progressive neurodegeneration in Parkinson's disease. Its ability to improve both motor and cognitive function in preclinical models, coupled with its neuroprotective effects, makes it an attractive candidate for further investigation. Future studies involving direct, head-to-head comparisons with L-DOPA in various Parkinson's disease models are warranted to fully elucidate its therapeutic potential and to determine its place in the future treatment landscape of this debilitating disease.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UA Research Takes Us One Step Closer to Better Parkinson’s Treatment - University of Alabama News [news.ua.edu]
- 10. L-DOPA Reverses Motor Deficits Associated with Normal Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.unibo.it [cris.unibo.it]
- 12. Levodopa improves motor function without impairing cognition in mild non-demented Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Actions between L-DOPA and Different Dopamine Agonists in Striatal DA-Depleted Microcircuits In Vitro: Pre-Clinical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective and neurotoxic roles of levodopa (L-DOPA) in neurodegenerative disorders relating to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-DOPA treatment from the viewpoint of neuroprotection. Possible mechanism of specific and progressive dopaminergic neuronal death in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Gardenin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin A, a polymethoxyflavone found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, antioxidant, anxiolytic, and antidepressant effects. This guide provides a comprehensive overview of the validated downstream targets of this compound, presenting experimental data to support its mechanisms of action. Furthermore, it offers a comparative analysis with other molecules that modulate the same signaling pathways, providing a valuable resource for researchers and drug development professionals.
Data Presentation
Table 1: Neuroprotective and Behavioral Effects of this compound
| Effect | Model | Dosage | Key Findings | Reference |
| Neuroprotection | Mouse model of Parkinson's Disease | 100 mg/kg | Improved associative memory; Decreased abnormalities in mobility and gait. | [1][2] |
| Anxiolytic-like | Mice | 1-25 mg/kg (p.o.) | Increased time spent in open arms of elevated plus-maze and light compartment of light-dark box. Effects comparable to clonazepam. | [3][4] |
| Antidepressant-like | Mice | Not specified | Activity comparable to fluoxetine in tail suspension and forced swimming tests. | [3] |
| Anticonvulsant | Mice | 1-10 mg/kg (p.o.) | Delayed onset of convulsions. | [3] |
Table 2: Modulation of Signaling Pathways by this compound
| Pathway | Model | Key Findings | Reference |
| NRF2 Antioxidant Pathway | Mouse model of Parkinson's Disease | Increased cortical expression of NRF2-regulated antioxidant genes. | [1] |
| NF-κB Inflammatory Pathway | Mouse model of Parkinson's Disease | Decreased expression of NF-κB-dependent pro-inflammatory genes. | [1] |
| GABAergic System | Mice | Anxiolytic and anticonvulsant effects reversed by GABAA receptor antagonist bicuculline. | [3] |
| Noradrenergic System | Mice | Antidepressant-like actions inhibited by α2-adrenoceptor blocker yohimbine. | [3] |
Table 3: Comparative Efficacy of ERK Inhibitors (Alternative Molecules)
| Inhibitor | Target | IC50 / Ki | Cell Line / Model | Reference |
| SCH772984 | ERK1/2 | IC50: 8.3 nM (ERK1), 2.7 nM (ERK2) | Enzymatic assays | [5] |
| FR180204 | ERK1/2 | Ki: 0.31 µM (ERK1), 0.14 µM (ERK2) | Enzymatic assays | [6] |
| Ulixertinib (BVD-523) | ERK1/2 | Ki: 0.3 nM (ERK1), 0.04 nM (ERK2) | Enzymatic assays | [7] |
| Ravoxertinib (GDC-0994) | ERK1/2 | IC50: 6.1 nM (ERK1), 3.1 nM (ERK2) | Enzymatic assays | [7] |
Note: Direct comparative studies of this compound with the inhibitors listed in Table 3 are not currently available in the reviewed literature. The data is presented for indirect comparison of potencies against a common target.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its target validation.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gardenin A's Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gardenin A with Alternative Neuroprotective Agents
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. Among the myriad of natural compounds being investigated, this compound, a polymethoxyflavone, has emerged as a promising candidate, demonstrating significant neuroprotective effects in preclinical models of neurodegenerative diseases, particularly Parkinson's disease. This guide provides a comprehensive comparison of this compound's efficacy against other notable neuroprotective agents, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
At a Glance: Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound and other selected agents in various animal models of Parkinson's disease. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from studies using similar experimental paradigms.
Table 1: Efficacy in Toxin-Induced Drosophila Models of Parkinson's Disease
| Compound | Model | Dosage | Key Efficacy Metrics | Reference |
| This compound | Paraquat-induced | 10 µM | - Dopaminergic Neuron Protection: Significant protection against paraquat-induced loss of dopaminergic neurons in PPL1 and PPM clusters.- Improved Motor Function: Significant improvement in climbing ability compared to paraquat-treated flies. | [1] |
| Sulforaphane | Paraquat-induced | 100 µM | - Dopaminergic Neuron Protection: Showed protection of dopaminergic neurons.- Improved Motor Function: Improved climbing ability in paraquat-treated flies. | |
| Calycosin | Paraquat-induced | 100 µM | - Improved Motor Function: Significantly restored locomotor abilities by 23% at 48h and 32% at 72h. | [2] |
| Saffron & Crocin | Rotenone-induced | - | - Reduced Mortality: Significantly reduced rotenone-induced mortality.- Improved Motor Function: Rescued locomotor phenotype.- Restored Dopamine Levels: Restored dopamine levels. | [3] |
Table 2: Efficacy in Toxin-Induced Rodent Models of Parkinson's Disease
| Compound | Model | Dosage | Key Efficacy Metrics | Reference |
| This compound | A53T α-synuclein mouse | 100 mg/kg | - Improved Cognitive Function: Improved associative memory.- Improved Motor Function: Decreased abnormalities in mobility and gait.- Reduced α-synuclein Pathology: Reduced cortical and hippocampal levels of phosphorylated α-synuclein.- Dopaminergic Neuron Protection: Attenuated the reduction in tyrosine hydroxylase (TH) expression in the striatum. | [4][5] |
| Curcumin | MPTP-induced mouse | 1 mg/kg & 2 mg/kg | - Restored Dopamine Levels: Restored dopamine levels to 87.3% and 84.8% of control, respectively.- Restored TH Expression: Restored TH to 60.9% and 75.1% of control, respectively. | [6] |
| Resveratrol | 6-OHDA-induced rat | 20 mg/kg | - Improved Motor Function: Significantly attenuated apomorphine-induced rotations.- Dopaminergic Neuron Protection: Alleviated ultrastructural damage to dopaminergic neurons in the substantia nigra. | [7][8] |
| Quercetin | 6-OHDA-induced rat | 10 & 25 mg/kg | - Improved Motor Function: Significantly reduced apomorphine-induced rotations and improved motor coordination.- Reduced Neuroinflammation: Reduced IL-6 levels in the hippocampus. | [9] |
| EGCG | MPTP-induced mouse | 1 mg/kg | - Dopaminergic Neuron Protection: Provided significant protection against MPTP-induced neuronal loss. | [10] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of this compound and the compared agents are largely attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.
This compound's Dual-Action Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of the NRF2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.[4][11]
Comparative Signaling Pathways of Other Neuroprotective Agents
Other flavonoids and natural compounds also modulate these pathways, albeit with potential differences in their primary targets and downstream effects.
Experimental Protocols: A Closer Look
The following sections detail the methodologies for key experiments cited in the comparative data tables.
Drosophila Model of Paraquat-Induced Parkinsonism
This model is utilized to screen for neuroprotective compounds against environmental toxin-induced neurodegeneration.
Detailed Methodology:
-
Animals: Adult male Drosophila melanogaster are used.
-
Pre-treatment: Flies are fed a diet containing either 2.5% sucrose (control) or the test compound (e.g., 10 µM this compound) mixed in a 2.5% sucrose solution for 4 days.[12]
-
Toxin Exposure: Flies are then transferred to vials containing a filter paper soaked in a solution of 5 mM paraquat in 2.5% sucrose for 48 hours.[12]
-
Behavioral Assessment (Negative Geotaxis): Climbing ability is assessed by gently tapping the flies to the bottom of a vertical vial and recording the number of flies that climb past a certain height within a specified time.
-
Immunohistochemistry: Fly brains are dissected, fixed, and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in specific clusters (e.g., PPL1, PPM) is then counted using fluorescence microscopy.
A53T α-Synuclein Mouse Model of Parkinson's Disease
This genetic model recapitulates key aspects of synucleinopathy-related neurodegeneration.
Detailed Methodology:
-
Animals: A53T α-synuclein overexpressing transgenic mice are used.[4][5]
-
Treatment: Mice are treated orally via gavage for 4 weeks with either vehicle control or this compound at specified doses (e.g., 25 or 100 mg/kg).[4][5]
-
Behavioral Testing: In the final week of treatment, a battery of behavioral tests is performed to assess cognitive and motor functions.[4][5]
-
Tissue Harvesting and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is harvested. Immunohistochemical analysis is performed to quantify levels of phosphorylated α-synuclein (pSyn) and tyrosine hydroxylase (TH). Gene expression analysis of NRF2 and NF-κB target genes is conducted using techniques like qPCR.[4][5]
Conclusion
This compound demonstrates robust neuroprotective efficacy in preclinical models of Parkinson's disease, acting through a dual mechanism of activating the NRF2 antioxidant pathway and inhibiting the NF-κB inflammatory pathway. While direct comparative data is still emerging, the available evidence suggests that this compound's potency is comparable to, and in some aspects potentially exceeds, that of other well-studied neuroprotective flavonoids and natural compounds. Its ability to improve both motor and cognitive deficits, coupled with its favorable bioavailability, positions this compound as a highly promising candidate for further investigation in the development of novel therapies for neurodegenerative diseases. Future research should focus on direct, head-to-head comparisons with other leading neuroprotective agents in standardized preclinical models to definitively establish its relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Calycosin Alleviates Paraquat-Induced Neurodegeneration by Improving Mitochondrial Functions and Regulating Autophagy in a Drosophila Model of Parkinson’s Disease [mdpi.com]
- 3. Dietary curcumin supplementation attenuates 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in C57BL mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. dovepress.com [dovepress.com]
- 7. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Neuroprotective effects of quercetin on motor impairments and anxiety-like behaviors in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigallocatechin Gallate Has a Neurorescue Effect in a Mouse Model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthetic vs. Natural Gardenin A: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthetic and natural Gardenin A, a polymethoxyflavone with demonstrated therapeutic potential. The objective is to present a clear, data-driven analysis to inform research and development decisions. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Executive Summary
This compound, whether sourced from natural origins like Gardenia lucida or produced through chemical synthesis, exhibits significant biological activities, primarily as a neuroprotective, anti-inflammatory, and antioxidant agent. While direct comparative studies are limited, this guide collates available data to draw meaningful comparisons. Both forms of this compound have been shown to modulate critical cellular signaling pathways, including the AMPK/Nrf2, NF-κB, MAPK/ERK, PKA, and PKC pathways. The existing data suggests that the biological activities are comparable, though variations may arise from impurities in natural extracts or differences in isomeric purity in synthetic preparations.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of natural and synthetic this compound. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Neuroprotective Activity
| Activity Assay | Source | Cell/Animal Model | Concentration/Dose | Observed Effect | Citation |
| Neurite Outgrowth | Natural | PC12 cells | 10 µM | Significant increase in neurite length | [1] |
| Dopaminergic Neuron Protection | Natural | Drosophila model of Parkinson's Disease | 10 µM (in diet) | Improved survival and mobility, protection of dopaminergic neurons | [2] |
| Associative Memory Improvement | Natural | A53T-α-synuclein mice | 100 mg/kg | Significant increase in freezing time in fear conditioning test | [3][4] |
| Motor Function Improvement | Natural | A53T-α-synuclein mice | 100 mg/kg | Attenuated gait abnormalities | [3] |
No quantitative data for synthetic this compound on neuroprotective activity was found in the reviewed literature.
Table 2: Anti-inflammatory Activity
| Activity Assay | Source | Cell Line | Concentration | Observed Effect | Citation |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Natural | HepG2 and Caco-2 cells | 10 µg/mL | Marked decrease in expression | [5] |
| Inhibition of NF-κB pathway | Natural | A53T-α-synuclein mice | 100 mg/kg | Decreased expression of NF-κB dependent pro-inflammatory genes | [3][4] |
No quantitative IC50 or EC50 values for the anti-inflammatory activity of either natural or synthetic this compound were available in the reviewed literature. The data reflects qualitative or semi-quantitative observations.
Table 3: Antioxidant Activity
| Activity Assay | Source | Method | IC50 Value | Citation |
| DPPH Radical Scavenging | Natural | Spectrophotometry | Data not specified | Showed antioxidant activity |
| ROS Reduction | Natural | Staining Techniques | 10 µg/mL | Marked decrease in ROS levels |
| Nrf2-regulated antioxidant gene expression | Natural | A53T-α-synuclein mice | 100 mg/kg | Increased cortical expression |
Specific IC50 values for the antioxidant activity of this compound were not available in the reviewed literature. The classification of antioxidant strength based on IC50 values is as follows: <50 µg/mL (very strong), 50-100 µg/mL (strong), 101-150 µg/mL (moderate), and >150 µg/mL (weak).[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (natural or synthetic) and a vehicle control. Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and DPPH solution are also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.
NF-κB Activation Assay (Western Blot for p65 Translocation)
-
Cell Culture and Treatment: Culture cells (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.
-
Cell Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates using a commercial kit or standard biochemical procedures.
-
Protein Quantification: Determine the protein concentration in each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use antibodies against lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) for normalization.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Conclusion
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gardenin A and Other Kinase Activators for Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gardenin A, a polymethoxylated flavone, with other well-established kinase activators—Phorbol 12-myristate 13-acetate (PMA), Forskolin, and Epidermal Growth Factor (EGF). The focus of this comparison is on their ability to promote neuronal differentiation, particularly neurite outgrowth, and their mechanisms of action involving key signaling kinases.
Executive Summary
This compound has emerged as a promising natural compound with neurotrophic properties, primarily through the activation of multiple kinase signaling pathways. This guide juxtaposes the performance of this compound with PMA, a potent Protein Kinase C (PKC) activator; Forskolin, a direct adenylyl cyclase and subsequent Protein Kinase A (PKA) activator; and EGF, a growth factor that strongly activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. While direct comparative studies with standardized quantitative metrics are limited, this guide synthesizes available data to offer insights into their relative activities and underlying mechanisms.
Performance Comparison
The following tables summarize the available quantitative and qualitative data for this compound and the selected kinase activators. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, making direct comparisons of absolute values challenging.
Table 1: Comparison of Kinase Activation
| Activator | Target Kinase(s) | Effective Concentration Range | Pathway Activation Profile |
| This compound | MAPK/ERK, PKC, PKA | 1-10 µM for neurite outgrowth in PC12 cells | Activates multiple pathways involved in neuronal differentiation.[1] |
| PMA | Protein Kinase C (PKC) | Nanomolar range (e.g., 100 nM for PKC activation)[2] | Potent and direct activator of conventional and novel PKC isoforms.[2] |
| Forskolin | Protein Kinase A (PKA) | Micromolar range (e.g., 10 µM for PKA activation)[3] | Indirectly activates PKA by increasing intracellular cAMP levels.[3] |
| EGF | MAPK/ERK pathway | Nanomolar range (e.g., 50 ng/mL for ERK activation)[4] | Primarily activates the Ras-Raf-MEK-ERK signaling cascade.[5] |
Table 2: Comparison of Neurite Outgrowth Promotion in PC12 Cells
| Activator | Neurite Outgrowth Induction | Effective Concentration for Neurite Outgrowth | Synergy/Other Effects |
| This compound | Promotes neurite outgrowth | 1-10 µM[1] | Neuroprotective effects against environmental toxins have been reported.[6] |
| PMA | Can induce neurite-like changes, but can also have complex effects on differentiation depending on context. | Not a primary inducer of stable neurites in the same manner as neurotrophic factors. | Prolonged treatment can lead to downregulation of certain PKC isoforms.[7] |
| Forskolin | Induces neurite outgrowth, often synergistically with other factors.[8][9] | 1-10 µM[3] | Its effect is mediated by PKA.[10][11] |
| EGF | Typically does not induce sustained neurite outgrowth alone but can synergize with other factors.[4][12][13] | 50 ng/mL (in synergistic studies)[8][14] | Induces transient ERK activation, which is often insufficient for full neuronal differentiation.[5] |
Signaling Pathways and Mechanisms of Action
This compound and the compared kinase activators exert their effects through distinct yet sometimes overlapping signaling cascades.
This compound Signaling Pathway
This compound promotes neurite outgrowth by activating the MAPK/ERK, PKC, and PKA pathways. This multi-target activation suggests a broad-spectrum approach to inducing neuronal differentiation.
Figure 1: Simplified signaling pathway of this compound leading to neurite outgrowth.
Comparative Kinase Activation Pathways
The other activators have more specific primary targets. PMA directly activates PKC, Forskolin elevates cAMP to activate PKA, and EGF binds to its receptor (EGFR) to initiate the MAPK/ERK cascade.
Figure 2: Activation pathways for PMA, Forskolin, and EGF.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Neurite Outgrowth Assay in PC12 Cells
This protocol is a generalized procedure for assessing the neuritogenic potential of compounds like this compound.
Workflow:
Figure 3: General workflow for a neurite outgrowth assay.
Detailed Steps:
-
Cell Seeding: PC12 cells are seeded onto collagen type IV-coated 24- or 96-well plates at a density of 1 x 10^4 cells per well.[15] The cells are allowed to attach and grow for 24 hours in a standard growth medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum).
-
Compound Treatment: The growth medium is replaced with a differentiation medium (e.g., DMEM with 1% horse serum).[15] Test compounds (this compound, PMA, Forskolin, EGF) are added at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically included.
-
Incubation: Cells are incubated with the compounds for a period of 24 to 72 hours to allow for neurite extension.[15]
-
Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100. Neurons are then stained with an antibody specific for a neuronal marker, such as βIII-tubulin (Tuj-1), to visualize the neurites.
-
Imaging and Quantification: Images of the stained cells are captured using a high-content imaging system. Automated software is then used to quantify various parameters of neurite outgrowth, such as the percentage of neurite-bearing cells, the number of neurites per cell, and the average neurite length.[16]
Western Blot Analysis of ERK Phosphorylation
This protocol is used to determine the activation status of the MAPK/ERK pathway by measuring the level of phosphorylated ERK.
Detailed Steps:
-
Cell Treatment and Lysis: PC12 cells are treated with the kinase activators for a specified time (e.g., 5-60 minutes). After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Analysis: The signal from the secondary antibody is detected using a chemiluminescent substrate. The resulting bands are visualized and quantified using an imaging system. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody that recognizes total ERK. The ratio of p-ERK to total ERK is then calculated to determine the extent of ERK activation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of PC12 cell viability by forskolin-induced cyclic AMP levels through ERK and JNK pathways: an implication for L-DOPA-induced cytotoxicity in nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of neurite outgrowth in PC12 cells by EGF and KCl depolarization: a Ca(2+)-independent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of extracellular signal-regulated protein kinase-1 (ERK-1; pp44/mitogen-activated protein kinase) by epidermal growth factor and nerve growth factor in PC12 cells: implication of ERK1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve growth factor-induced differentiation of PC12 cells employs the PMA-insensitive protein kinase C-zeta isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KCl potentiates forskolin-induced PC12 cell neurite outgrowth via protein kinase A and extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of NGF, FGF, EGF, cAMP, and dexamethasone on neurite outgrowth and sodium channel expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic induction of neurite outgrowth by nerve growth factor or epidermal growth factor and interleukin-6 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Action of Gardenin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gardenin A, a polymethoxylated flavone, has emerged as a promising natural compound with potent anti-inflammatory properties. This guide provides a comprehensive analysis of the validated anti-inflammatory mechanisms of this compound, offering a comparative perspective with established anti-inflammatory agents. Experimental data is presented to support the findings, alongside detailed protocols for key validation assays.
Core Mechanism of Action: A Two-Pronged Approach
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
1. Upregulation of the Nrf2 Antioxidant Response:
This compound has been shown to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by agents like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key contributor to inflammation.[3][4]
2. Inhibition of the Pro-inflammatory NF-κB Pathway:
The NF-κB signaling pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to inhibit the activation of NF-κB.[1][2] It is proposed that this compound interferes with the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). By suppressing NF-κB activation, this compound effectively dampens the inflammatory cascade.
Comparative Performance: this compound vs. Conventional Anti-inflammatory Drugs
Direct quantitative comparisons of this compound with standard anti-inflammatory drugs in head-to-head studies are limited in the currently available literature. However, we can infer its potential potency by examining its effects on key inflammatory markers and comparing these to established values for drugs like Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug - NSAID).
Table 1: Qualitative Comparison of Anti-Inflammatory Effects
| Feature | This compound | Dexamethasone | Ibuprofen |
| Primary Mechanism | Nrf2 activation, NF-κB inhibition | Glucocorticoid receptor agonist, inhibits NF-κB and PLA2 | COX-1 and COX-2 enzyme inhibition |
| Effect on TNF-α | Inhibition of expression and secretion[3][4] | Potent inhibition of expression and secretion | Indirectly reduces inflammation-mediated TNF-α production |
| Effect on IL-6 | Inhibition of expression[2] | Potent inhibition of expression | Reduces production in inflammatory settings |
| Antioxidant Activity | Direct and indirect (via Nrf2) | Minimal direct antioxidant activity | Limited antioxidant activity |
Table 2: Quantitative Anti-Inflammatory Activity (In Vitro & In Vivo)
It is crucial to note that the following data is compiled from different studies and does not represent a direct head-to-head comparison. Experimental conditions, cell types, and animal models may vary, affecting the absolute values.
| Compound | Assay | Target/Marker | Result | Citation |
| This compound | In vivo (A53TSyn mice) | TNF-α & IL-6 mRNA | Significant decrease at 100 mg/kg | [2] |
| Dexamethasone | In vitro (RAW 264.7 cells) | TNF-α secretion | Significant suppression at 1µM | [5] |
| Dexamethasone | In vitro (Human Retinal Pericytes) | TNF-α induced IL-6 secretion | IC50: 2-6 nM | [6] |
| Ibuprofen | In vitro (Human Monocytes) | COX-2 Inhibition | IC50: 80 µM | [7] |
| Quercetin (another flavonoid) | In vitro (RAW 264.7 cells) | LPS-induced IL-6 production | Significant inhibition at 40 µM | [8] |
Experimental Protocols for Mechanism Validation
To facilitate further research and validation of this compound's anti-inflammatory properties, detailed protocols for key experimental assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for NF-κB p65 Nuclear Translocation
This assay quantifies the active, nuclear form of the NF-κB p65 subunit, providing a measure of NF-κB activation.
Principle: A sandwich ELISA format is used to capture and detect the p65 subunit of NF-κB present in nuclear extracts.
Materials:
-
NF-κB p65 ELISA Kit (e.g., Abcam ab176648 or similar)
-
Nuclear Extraction Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell culture reagents
-
This compound and inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes).
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit. This separates the nuclear proteins from the cytoplasmic fraction.
-
ELISA Protocol (summary based on a typical kit):
-
Add samples (nuclear extracts) and standards to the wells of the ELISA plate pre-coated with an antibody against NF-κB p65.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow for the formation of the antibody-antigen-antibody sandwich.
-
Wash the wells to remove unbound components.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nuclear NF-κB p65 in the samples by comparing their absorbance to the standard curve. A decrease in nuclear p65 in this compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone indicates inhibition of NF-κB activation.
Western Blot for Nrf2 Nuclear Translocation
This technique visualizes and semi-quantifies the amount of Nrf2 protein that has translocated to the nucleus upon activation.
Principle: Proteins from nuclear and cytoplasmic fractions are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific for Nrf2.
Materials:
-
Nuclear and Cytoplasmic Extraction Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Protein transfer system (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Primary antibody against Nrf2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
-
Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)
Procedure:
-
Cell Culture, Treatment, and Fractionation: Follow the same procedure as for the ELISA to treat cells with this compound and an inflammatory stimulus. Perform subcellular fractionation to obtain nuclear and cytoplasmic protein extracts.
-
Protein Quantification: Determine the protein concentration of each extract using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with loading control antibodies to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 band intensity in the nuclear fraction of this compound-treated cells compared to control cells indicates Nrf2 activation and nuclear translocation.
RT-qPCR for TNF-α and IL-6 Gene Expression
This method quantifies the messenger RNA (mRNA) levels of pro-inflammatory cytokines, providing insight into the transcriptional regulation by this compound.
Principle: Reverse transcription (RT) is used to convert RNA into complementary DNA (cDNA), which is then amplified and quantified in real-time using a polymerase chain reaction (PCR) with gene-specific primers and a fluorescent dye.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe)
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound and/or an inflammatory stimulus as described previously.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time qPCR:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene (TNF-α or IL-6) or the housekeeping gene, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the control samples. A decrease in the fold change for TNF-α and IL-6 in this compound-treated, stimulated cells indicates transcriptional repression of these pro-inflammatory genes.
-
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Dual anti-inflammatory mechanism of this compound.
Caption: Western blot workflow for protein analysis.
Caption: RT-qPCR workflow for gene expression analysis.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its dual action on the Nrf2 and NF-κB signaling pathways. The provided experimental data and protocols offer a solid foundation for researchers to further investigate and validate its therapeutic applications. While direct comparative studies with conventional anti-inflammatory drugs are needed to fully establish its relative potency, the existing evidence strongly suggests that this compound is a valuable candidate for the development of novel anti-inflammatory therapies.
References
- 1. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gardenin A: A Guide for Laboratory Professionals
For immediate reference, treat Gardenin A as a hazardous chemical waste and follow your institution's specific protocols for hazardous waste disposal. Due to a lack of specific publicly available disposal guidelines for this compound, these procedures are based on general best practices for laboratory chemical waste management and the limited safety information available.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. This guide provides essential logistical and safety information, outlining a procedural, step-by-step approach to the proper disposal of this polymethoxyflavone.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Parameter | Value/Classification | Implication for Disposal |
| Physical State | Solid (Powder) | Can become airborne; handle with care to minimize dust. |
| Storage Class | 11 - Combustible Solids | Store away from ignition sources. Not highly flammable, but can burn. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Do not dispose of down the drain. Prevent any release into the environment. |
Step-by-Step Disposal Protocol
This protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location.
-
Waste Identification and Segregation:
-
Treat all this compound waste—including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions—as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and other types of chemical waste to prevent unforeseen reactions.
-
-
Waste Containerization:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for solid waste.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components of the waste mixture (e.g., solvents).
-
Appropriate hazard warnings (e.g., "Combustible Solid," "Harmful if Swallowed," "Environmental Hazard").
-
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area within your laboratory.
-
This area should be well-ventilated and away from heat sources or ignition points.
-
-
Disposal Request and Collection:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal.
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself unless you are specifically trained and authorized to do so.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only. The user is responsible for adhering to all applicable local, state, and federal regulations for hazardous waste disposal. Always consult with your institution's safety professionals before handling and disposing of any chemical.
Essential Safety and Handling Guidelines for Gardenin A
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Gardenin A, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes | Chemical safety goggles | Protects against dust particles and potential splashes of solutions. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Consider double-gloving for enhanced protection. |
| Respiratory | N95 or higher rated respirator | Essential when handling the powder to prevent inhalation of fine particles. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Adherence to strict operational procedures is vital for the safe handling and storage of this compound.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting : Conduct all handling of powdered this compound within a certified chemical fume hood to control dust. Use appropriate tools for weighing and transferring the powder.
-
Solution Preparation : When dissolving this compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Spill Management : In case of a spill, secure the area and prevent the spread of the powder. Clean the spill using a wet paper towel to avoid creating airborne dust. Dispose of contaminated materials as hazardous waste.
Storage Plan:
Proper storage is critical to maintain the integrity of this compound and ensure safety.
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C[1] | Store in a tightly sealed container, protected from light. |
| In Solvent | -80°C[1] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management : Do not overfill waste containers. Ensure they are properly sealed before removal from the laboratory.
-
Institutional Guidelines : Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling a powdered chemical compound like this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
